Comprehensive Guide to N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
The following technical guide provides an in-depth analysis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a specialized heterocyclic scaffold with significant potential in medicinal chemistry. This guide is stru...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a specialized heterocyclic scaffold with significant potential in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on structural properties, synthetic pathways, and pharmacological utility.
[1]
Chemical Identity & Structural Analysis[2][3][4]
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine represents a "privileged scaffold" architecture, combining a bioisostere of pyridine (pyridazine) with a solubility-enhancing saturated heterocycle (morpholine) via a flexible linker.[1] This specific topology is frequently utilized in fragment-based drug discovery (FBDD) to target kinases, GPCRs (e.g., Histamine H3/H4), and CNS targets.[1]
Core Structural Components
Pyridazin-3-amine Core : A 1,2-diazine ring acting as a hydrogen bond acceptor and a planar aromatic spacer.[1] The nitrogen atoms at positions 1 and 2 lower the LUMO energy compared to pyridine, facilitating nucleophilic aromatic substitution (
) during synthesis and interacting with serine/threonine residues in protein active sites.
Morpholin-2-ylmethyl Group : Unlike the common N-linked morpholine (morpholin-4-yl), the C2-linked attachment introduces a chiral center (if resolved) and alters the vector of the solubilizing group.[1] This allows the morpholine oxygen and nitrogen to engage in distinct solvent interactions or active site binding without steric clash often seen in N-linked congeners.[1]
N-Ethyl Substituent : Provides a small hydrophobic handle to fill lipophilic pockets (e.g., the ribose pocket of kinases) and modulates the basicity of the exocyclic amine.
Physicochemical Profile (Calculated)
Data estimated based on fragment contribution methods (ChemAxon/ACD).
Property
Value (Approx.)
Significance
Molecular Formula
--
Molecular Weight
222.29 g/mol
Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
cLogP
0.8 – 1.2
Highly favorable for oral bioavailability and CNS penetration.
TPSA
~55 Ų
Good membrane permeability (Target < 140 Ų).
pKa (Pyridazine N)
~2.5
Weakly basic; remains unprotonated at physiological pH.
pKa (Morpholine N)
~8.4
Predominantly protonated at pH 7.4, improving solubility.
The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine requires a convergent strategy. The most robust route involves the nucleophilic aromatic substitution of a halopyridazine followed by N-alkylation or reductive amination.[1]
Retrosynthetic Analysis
The molecule can be disconnected at the exocyclic nitrogen.
Disconnection A : Bond between exocyclic N and Pyridazine C3. (Precursors: 3-halopyridazine + secondary amine side chain).[1]
Disconnection B : Bond between exocyclic N and Ethyl group. (Precursors: Secondary amine scaffold + Acetaldehyde/Ethyl iodide).[1]
Route B is generally preferred for library generation, as it allows the late-stage introduction of alkyl groups to tune lipophilicity.
Synthesis Workflow Visualization
The following diagram outlines the optimized synthetic pathway, starting from commercially available 3,6-dichloropyridazine (a common precursor allowing further functionalization at C6) or 3-chloropyridazine.[1]
Experimental Protocols
Protocol 1: Synthesis of Intermediate N-(Morpholin-2-ylmethyl)pyridazin-3-amine
This step couples the morpholine arm to the pyridazine core.[1]
Solvent : Anhydrous DMSO (Dimethyl sulfoxide). Note: DMSO is preferred over DMF to accelerate
via better solvation of the transition state.
Procedure :
Dissolve 3-chloropyridazine in DMSO (0.5 M concentration).[1]
Add
and the amine.
Heat the reaction mixture to 110–120°C for 12–16 hours under nitrogen atmosphere.
Monitor : TLC (10% MeOH in DCM) or LCMS.[1] Look for the disappearance of the chloride starting material.
Workup : Dilute with water and extract exhaustively with Ethyl Acetate/Isopropanol (3:1) to recover the polar product. Wash organic layer with brine, dry over
This scaffold is particularly relevant for Kinase Inhibition and GPCR modulation .
Kinase Hinge Binder : The pyridazine nitrogen (N2) can serve as a hydrogen bond acceptor for the hinge region of kinases (e.g., JAK, Aurora, or VEGFR families). The exocyclic NH (if not fully substituted) or the morpholine oxygen provides additional anchor points.
Solubility Vector : The morpholine ring, especially with the C2-linkage, projects into the solvent-exposed region of the protein, improving the pharmacokinetic (PK) profile of the inhibitor.[1]
Mechanism of Action (Hypothetical Pathway)
In the context of inflammatory signaling (a common target for pyridazines), this molecule likely acts by inhibiting upstream kinases.
Most commercial libraries use N-linked morpholines.[1] The C2-linked morpholine in this structure offers:
Chirality : The C2 position is chiral. Enantiomers (R vs S) often show >100-fold potency differences in protein binding.[1]
Basicity Modulation : The secondary amine of the morpholine ring remains available for modification or salt formation, unlike N-linked morpholines where the nitrogen is part of the linkage.
References
PubChem . N-ethyl-6-methylpyridazin-3-amine (Compound Summary). National Library of Medicine. Available at: [Link][1]
Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008. (General reference for Pyridazine bioisosteres).
Meanwell, N. A.Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem., 2011. (Context for Morpholine utility).
Solubility Profiling of Morpholin-2-ylmethyl Pyridazin-3-amine Derivatives
A Technical Guide for Fragment-Based Lead Optimization[1] Executive Summary The morpholin-2-ylmethyl pyridazin-3-amine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the de...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Fragment-Based Lead Optimization[1]
Executive Summary
The morpholin-2-ylmethyl pyridazin-3-amine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CHK1, IRE1α).[1] This guide provides a comprehensive technical analysis of the solubility profile of this derivative class. Unlike simple lipophilic scaffolds, this moiety functions as a "physicochemical modulator," leveraging the basicity of the morpholine ring and the polarity of the pyridazine core to balance aqueous solubility with membrane permeability.
This document details the structural determinants of solubility, pH-dependent behavior, and experimental protocols for profiling these derivatives, serving as a blueprint for optimizing oral bioavailability in early-stage drug discovery.
Chemical Architecture & Physicochemical Basis[1]
To understand the solubility profile, we must first deconstruct the molecular architecture. The scaffold consists of three distinct pharmacophores, each contributing to the net solvation energy.
The Pyridazine Core (A): A 1,2-diazine ring.[1] It is electron-deficient and highly polar (dipole moment ~3.9 D).[1] The nitrogen atoms act as weak hydrogen bond acceptors (HBA), reducing logP compared to phenyl or pyridine analogs.
The Amine Linker (B): A secondary amine providing rotational freedom and a hydrogen bond donor (HBD).[1] This linker is critical for conformational adaptation in the solvent cage.
The Morpholin-2-ylmethyl Tail (C): The solubility engine.[1] The morpholine ring contains an ether oxygen (HBA) and a secondary amine (HBA/HBD/Ionizable center).[1] The 2-position substitution introduces a chiral center, creating (R) and (S) enantiomers.[1]
1.2 Ionization & pKa Mapping
Solubility in this class is dominated by ionization. The molecule is amphiphilic but ionizable.
) at gastric pH (1.[1]2) and partially protonated at intestinal pH (6.5–7.4).[1] This cationic character drives high aqueous solubility in acidic media.
Kinetic Solubility: Often high due to the "supersaturation" effect of the morpholine group preventing rapid precipitation from DMSO stocks.
Thermodynamic Solubility: Lower.[1] The planar pyridazine ring can facilitate tight
- stacking in the crystal lattice, increasing the energy required for dissolution.
Insight: If the melting point (MP) is >200°C, thermodynamic solubility at pH 7.4 will likely be the rate-limiting step for absorption, necessitating salt form selection (e.g., HCl or Mesylate salts).
2.3 Impact of Stereochemistry
While (R) and (S) enantiomers theoretically have identical solubility in achiral solvents, they can form different polymorphs or hydrates.
Case Study (CHK1 Inhibitors): In the development of CCT245737, the (R)-enantiomer of the morpholin-2-ylmethyl group was selected for biological potency.[1][6] However, enantiopurity is critical for solubility profiling because racemic mixtures often crystallize differently (racemic compound vs. conglomerate) than pure enantiomers, leading to misleading solubility data.
Experimental Protocols
To generate high-confidence data, use the following self-validating protocols.
Purpose: Gold-standard data for Lead Optimization.[1]
Supersaturation: Add solid compound (approx. 2 mg) to 1 mL of buffer (pH 1.2, 4.5, 7.4) in a glass vial. Ensure excess solid is visible.
Equilibrium: Agitate at 25°C for 24 hours.
Why 24h? Morpholine derivatives may form supersaturated gels; 24h ensures breakdown of metastable states.
Phase Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a PVDF 0.22 µm filter (pre-saturated to prevent drug loss).
Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.
pH Check:Crucial Step. Measure the pH of the supernatant after equilibrium. The basic morpholine can shift the buffer pH, invalidating the result if not corrected.
Diagram 2: Solubility Profiling Workflow
Caption: Decision tree for solubility profiling, distinguishing between rapid kinetic screens and rigorous thermodynamic validation.
Structural Optimization Strategies (SAR)
When the core morpholin-2-ylmethyl pyridazin-3-amine scaffold shows insufficient solubility (<10 µg/mL at pH 7.4), employ these specific modifications:
N-Methylation of Linker:
Action: Convert the secondary amine linker (-NH-) to a tertiary amine (-NMe-).[1]
Effect: Removes a Hydrogen Bond Donor (HBD). While this increases LogP slightly, it disrupts planar crystal packing, often significantly increasing solubility by lowering the Melting Point (MP).
Morpholine Ring Constriction/Expansion:
Action: Switch to a piperazine or homomorpholine.
Effect: Modulates pKa. Piperazines are more basic (higher solubility in acid), but increase polar surface area (PSA).
Pyridazine Substitution:
Action: Introduce a small polar group (e.g., -CN, -F) on the pyridazine ring.[1]
Effect: alters the dipole moment and reduces lattice energy without adding significant lipophilicity.
References
Matthews, T. P., et al. (2016). "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)." Journal of Medicinal Chemistry, 59(11), 5221–5237. Link[1]
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol." PubChem. Link[1]
Barlin, G. B. (1999).[7] "Imidazo[1,2-b]pyridazines: Syntheses and interaction with central and peripheral benzodiazepine receptors." European Journal of Medicinal Chemistry, 34(11), 1003-1008.[7] Link
Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link
Literature review on N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
An In-Depth Technical Guide to the Prospective Synthesis and Evaluation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Prospective Synthesis and Evaluation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive, prospective analysis of the novel chemical entity, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. In the absence of direct literature on this specific molecule, this document serves as a roadmap for its synthesis, characterization, and biological evaluation. By deconstructing the molecule into its core components—the pyridazine ring, the morpholine moiety, and the N-ethyl substituent—we can infer plausible synthetic strategies and potential pharmacological activities based on established knowledge of related compounds. This guide is designed to empower researchers to explore this promising, yet uncharted, area of medicinal chemistry.
Introduction: Deconstructing a Novel Scaffold
The structure of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents an intriguing combination of pharmacophores. The pyridazine core is a well-established privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds, including antihypertensive and anticancer agents.[1][2] The morpholine ring is another key feature, often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[3][4][5] The specific linkage via a methylene bridge to the 2-position of the morpholine ring, along with the N-ethyl group on the pyridazin-3-amine, offers unique structural features that warrant investigation.
This guide will first propose a rational synthetic pathway to access this molecule. Subsequently, we will explore its potential biological activities by drawing parallels with structurally related compounds. Finally, we will provide detailed, actionable experimental protocols for its synthesis and preliminary biological screening.
Proposed Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
The synthesis of the target compound can be envisioned through a convergent approach, preparing the pyridazine and morpholine fragments separately before their final coupling.
Synthesis of the Pyridazine Core: 3-Chloro-N-ethylpyridazine
A plausible starting point for the pyridazine moiety is the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction with ethylamine can selectively introduce the N-ethylamino group at the 3-position.
Experimental Protocol: Synthesis of 3-Chloro-N-ethylpyridazine
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3-chloro-N-ethylpyridazine.
Synthesis of the Morpholine Fragment: (Morpholin-2-yl)methanamine
The (morpholin-2-yl)methanamine fragment can be prepared from a protected morpholine derivative, such as N-Boc-morpholine-2-carboxylic acid.
Experimental Protocol: Synthesis of (Morpholin-2-yl)methanamine
Amide Formation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), followed by the addition of aqueous ammonia (excess). Stir the reaction mixture at room temperature until completion.
Reduction of the Amide: Extract the N-Boc-morpholine-2-carboxamide and dissolve it in an anhydrous solvent like tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride (LAH) (2.0 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and then reflux to drive the reduction to completion.
Deprotection: After work-up, deprotect the Boc group using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield (morpholin-2-yl)methanamine.
Final Coupling Step
The final step involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with the primary amine of the morpholine fragment.
Experimental Protocol: Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reaction Setup: Dissolve 3-chloro-N-ethylpyridazine (1.0 eq) and (morpholin-2-yl)methanamine (1.1 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a suitable base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor its progress.
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final compound by column chromatography or preparative high-performance liquid chromatography (HPLC).
Caption: Proposed synthetic pathway for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.
Predicted Biological Activity and Mechanism of Action
The biological profile of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine can be hypothesized by examining the activities of its constituent moieties.
Pyridazine Derivatives: Many pyridazine-containing compounds exhibit a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][6] For instance, some pyridazinone derivatives act as vasorelaxants.[1]
Morpholine Derivatives: The morpholine scaffold is present in numerous approved drugs and is known to confer favorable pharmacokinetic properties.[3][4][5] Certain morpholine derivatives have shown antimicrobial and anticancer activities.[4][5]
Given these precedents, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine could potentially exhibit activity as a kinase inhibitor, a GPCR ligand, or an antimicrobial agent. A primary screening campaign should therefore encompass a diverse panel of assays to identify its biological targets.
Caption: Predicted biological activities based on structural motifs.
Key Experiments and Workflows
To validate the synthesis and investigate the biological activity of the target compound, the following experimental workflow is recommended.
Caption: Recommended experimental workflow from synthesis to initial biological evaluation.
Structural Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and to verify the connectivity of the molecule.
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.
Mass Spectrometry (MS):
Analyze the compound using high-resolution mass spectrometry (HRMS) to determine its exact mass and confirm its elemental composition.
In Vitro Biological Screening Protocol
Kinase Inhibition Assay:
Screen the compound against a panel of commercially available kinases at a fixed concentration (e.g., 10 µM).
For any hits (e.g., >50% inhibition), perform dose-response experiments to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing:
Determine the minimum inhibitory concentration (MIC) against a panel of representative bacterial and fungal strains using broth microdilution or agar dilution methods according to CLSI guidelines.
Cytotoxicity Assay:
Evaluate the cytotoxic effect of the compound on a panel of cancer cell lines and a non-cancerous control cell line using a standard assay such as the MTT or CellTiter-Glo assay.
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Data Presentation
The following table summarizes the key physicochemical and predicted biological properties of the target compound and its core scaffolds.
While N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine remains an uncharacterized molecule, this guide provides a robust framework for its synthesis and biological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the predicted biological activities are grounded in the known pharmacology of its constituent fragments. By following the detailed protocols outlined herein, researchers can efficiently synthesize this novel compound and explore its therapeutic potential. This prospective analysis serves as a catalyst for further investigation into a promising new area of medicinal chemistry.
References
Al-Ghorbani, M., et al. (2025).
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
(n.d.). Pyridazinyl amino derivatives as alk5 inhibitors.
(n.d.). PROCESSES FOR THE PREPARATION OF (3S,4R)-3-ETHYL-4-(3H-IMIDAZO[1,2-alpha]PYRROLO[2,3-e]-PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE AND SOLID STATE FORMS THEREOF.
Gouda, M. A., et al. (2014). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica.
SMILES string and InChIKey for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
This guide provides an in-depth cheminformatics profile of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a specific substituted pyridazine derivative often explored in medicinal chemistry as a scaffold for kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth cheminformatics profile of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a specific substituted pyridazine derivative often explored in medicinal chemistry as a scaffold for kinase inhibition or GPCR modulation.
Executive Summary
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a tertiary amine featuring a pyridazine core substituted at the 3-position. Its structure integrates three distinct pharmacophores: a polar pyridazine ring, a flexible ethyl chain, and a morpholin-2-ylmethyl group. This specific connectivity is critical for Structure-Activity Relationship (SAR) studies, particularly where basicity and hydrogen bond acceptor capabilities modulate target binding.
This guide defines the compound's structural identifiers (SMILES, InChI) and details the protocol for their rigorous derivation and validation.
Structural Identifiers & Data
The following identifiers are derived from the IUPAC name using standard cheminformatics algorithms (OpenSMILES specification and InChI v1.06).
Note on Stereochemistry: The name "morpholin-2-ylmethyl" implies a chiral center at the C2 position of the morpholine ring. Unless specified as (R) or (S), the compound is treated as a racemate or generic structure. The Canonical SMILES provided above is non-isomeric.
Structural Deconstruction & Logic
To ensure the SMILES string is accurate, we deconstruct the molecule into its constituent fragments and verify connectivity.
Fragment Analysis
Core Scaffold (Pyridazin-3-amine):
The pyridazine ring is a 1,2-diazine (c1ccnnc1).
The amine attachment is at position 3 (c1cc(nnc1)N).
Substituent A (N-Ethyl):
An ethyl group (CC) attached to the exocyclic amine nitrogen.
Substituent B (Morpholin-2-ylmethyl):
Morpholine Ring: A six-membered ring with 1-O, 4-N (C1CNCCO1 numbering relative to attachment).
Linker: A methylene bridge (C) attached to position 2 of the morpholine ring.
Connectivity: The methylene connects the amine nitrogen to the morpholine C2 (CC1CNCCO1).
SMILES Assembly
Combining these fragments around the central nitrogen:
The following diagram illustrates the logical assembly of the molecule from its precursors, confirming the SMILES string structure.
Figure 1: Structural assembly logic showing the convergence of the three pharmacophores into the final tertiary amine.
Computational Validation Protocol
In drug discovery pipelines, relying on pre-calculated databases can be risky for specific derivatives. The standard of trust is to generate identifiers locally using validated algorithms.
Python Generation Script (RDKit)
Use the following Python protocol to validate the SMILES and generate the InChIKey. This ensures the identifier matches the exact chemical structure described.
Pathway Analysis (Retrosynthesis)
Understanding the synthesis validates the chemical feasibility of the SMILES structure. The most robust route involves a Nucleophilic Aromatic Substitution (SNAr).
Figure 2: Retrosynthetic pathway via SNAr displacement of 3-chloropyridazine, confirming the connectivity of the tertiary amine.
Applications & Stereochemistry
Stereochemical Considerations
The carbon at position 2 of the morpholine ring is a chiral center.
Racemic Mixture: The SMILES CCN(CC1CNCCO1)c1cccnn1 represents the racemate.
Enantiomers: If a specific enantiomer is required (e.g., for binding affinity studies), the SMILES must be updated to explicitly define the stereocenter (e.g., [C@@H] for S-isomer).
Database Registration
When registering this compound in internal ELNs (Electronic Lab Notebooks) or public repositories (PubChem, ChEMBL):
Primary Key: Use the InChIKey for duplicate checking.
Secondary Key: Use the Canonical SMILES for substructure searching.
Validation: Ensure the "morpholin-2-ylmethyl" group is correctly mapped (attachment at C2, not N4), as N-ethyl-N-(morpholin-4-ylmethyl)... is a common isomer with significantly different biological properties.
References
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Link
InChI Standard: InChI Trust (International Chemical Identifier). Link
RDKit Cheminformatics: Open-source cheminformatics software for identifier generation. Link
PubChem Compound Database: National Center for Biotechnology Information (NCBI). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Pharmacophore Modeling of Pyridazin-3-amine Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
Pyridazin-3-amine and its oxidized analog, pyridazin-3(2H)-one, represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenyl, pyridine, and pyrazine rings. This scaffold is central to the design of inhibitors for Phosphodiesterase 4 (PDE4) , GABA-A receptor modulators , and various protein kinases (e.g., JAK, Aurora).
This guide provides a high-fidelity workflow for generating, validating, and applying pharmacophore models specifically for pyridazin-3-amine derivatives. Unlike generic modeling protocols, this document addresses the unique tautomeric and electronic challenges inherent to the diazine N-N bond, ensuring high predictive accuracy in virtual screening campaigns.
The Chemical Space of Pyridazin-3-amines
Structural & Electronic Properties
The pyridazine ring is characterized by two adjacent nitrogen atoms (1,2-diazine). This N-N bond imparts a high dipole moment (~3.9 D) and significantly lower lipophilicity (logP ~ -0.6) compared to pyridine (logP ~ 0.65) or benzene.
For pharmacophore modeling, two critical features distinguish this scaffold:
Hydrogen Bond Acceptor (HBA) Cluster: The N1 and N2 atoms create a focused region of high electron density.
Basicity & Protonation: The pKa of pyridazin-3-amine is approximately 5.0–6.0. At physiological pH (7.4), a significant fraction remains unprotonated, but the N2 nitrogen can serve as a proton acceptor in specific acidic microenvironments of a binding pocket.
The Tautomerism Challenge
The most common failure mode in modeling this scaffold is neglecting tautomerism. Pyridazin-3-amines and pyridazin-3-ones exist in dynamic equilibrium.
Amino-Imino Tautomerism: The amino form is generally predominant, but the imino form can be stabilized by specific H-bond networks in the active site.
Lactam-Lactim Tautomerism: For pyridazin-3-ones, the lactam (NH-C=O) form is typically favored over the lactim (N=C-OH) form in solution, but the lactim form may drive binding affinity in hydrophobic pockets.
Expert Insight: When generating conformers, you must enumerate both tautomeric states if the binding mode is unknown. A pharmacophore model built on the wrong tautomer will yield high false-negative rates.
Protocol: Data Curation & Pre-processing
This protocol establishes a self-validating system for preparing the input library.
Step 1: Dataset Assembly & Cleaning
Source: Extract known actives (e.g., PDE4 inhibitors) from ChEMBL or proprietary assays.
Activity Threshold: Select compounds with
for the "Active" training set.
Stereochemistry: Explicitly define stereocenters. Racemic mixtures should be split into separate entries.
Step 2: Tautomer & Ionization Enumeration
Use a tool like ChemAxon or LigPrep (Schrödinger) to generate states at pH
.
Rule: If the energy difference between tautomers is
, retain both for conformational sampling.
Step 3: Conformational Expansion
Pyridazin-3-amine rings are rigid, but their substituents (often at C6 or N2) introduce rotatable bonds.
Method: Mixed Molecular Dynamics/Monte Carlo search.
Energy Window: Retain conformers within
of the global minimum.
Force Field: OPLS3e or MMFF94s (specifically optimized for planar nitrogens).
This section details the construction of a 3D-QSAR pharmacophore model using a Common Feature approach (e.g., HypoGen or MOE).
Feature Mapping
Based on Structure-Activity Relationship (SAR) data for pyridazin-3-amines (specifically in PDE4 inhibition), the following features are critical:
Feature Type
Chemical Moiety
Function
HBA (Vector)
Pyridazine N2
Accepts H-bond from backbone NH or conserved water.
HBD (Vector)
C3-Amine () or Amide NH
Donates H-bond to residues like Gln or Glu.
Ring Aromatic
Pyridazine Core
-stacking (often sandwich or T-shaped) with Phe/Tyr.
Hydrophobic
C6-Substituent (Aryl/Heteroaryl)
Occupies the hydrophobic pocket (e.g., the "clamp" region in PDE4).
Workflow Diagram
The following diagram illustrates the iterative process of model generation and refinement.
Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for pyridazine derivatives.
Model Validation
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
Decoy Set Construction
Do not use random molecules. Use DUD-E (Directory of Useful Decoys) methodology:
Select decoys with similar physical properties (MW, logP, Rotatable Bonds) to the pyridazin-3-amine actives but topologically dissimilar (Tanimoto coefficient < 0.6).
Ratio: 1 Active : 50 Decoys.
Statistical Metrics
Evaluate the model using the Receiver Operating Characteristic (ROC) curve.[1]
AUC (Area Under Curve): Must be
for a predictive model.
Enrichment Factor (
): Measures how many actives are found in the top 1% of the screened list compared to random distribution.
The diagram below represents the spatial arrangement of features for a typical PDE4 inhibitor based on the pyridazin-3-amine scaffold.
Figure 2: Conceptual pharmacophore map. Distances are representative of a PDE4 inhibitor binding mode.
Virtual Screening & Hit Expansion
Once validated, the model serves as a 3D search query for large databases (e.g., ZINC20, Enamine).
Hierarchical Filtering Strategy
Pharmacophore Fit: Rigid search first. Discard molecules that do not match all essential features (RMSD < 1.0 Å).
Shape Constraints: Apply "Exclusion Volumes" derived from the receptor structure (if available) to prevent steric clashes, particularly around the C4/C5 positions of the pyridazine ring which are often solvent-exposed or sterically restricted depending on the target.
Electronic Filtering: Remove compounds where the pyridazine ring is replaced by highly lipophilic bioisosteres that lack the necessary N2-acceptor capability (e.g., pure phenyl rings), unless the model explicitly allows it.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of pyridazine rings).
Araújo-Júnior, J. X., et al. (2015).[3] "Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors." ResearchGate.[4]
Truchon, J. F., & Bayly, C. I. (2007). "Evaluating Virtual Screening Methods: Good and Bad Metrics for the 'Early Recognition' Problem." Journal of Chemical Information and Modeling.
Aziz, M. W., et al. (2025). "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights." RSC Medicinal Chemistry.[5]
Alkorta, I., et al. (2014). "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling.
Drug-Likeness & Lipinski’s Analysis: A Methodological Framework
Topic: Drug-likeness and Lipinski’s Rule of 5 Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the early stages of drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Drug-likeness and Lipinski’s Rule of 5 Analysis
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the early stages of drug discovery, "drug-likeness" serves as a probabilistic filter rather than a binary gate. While high potency against a biological target is essential, it is futile if the molecule cannot reach that target in vivo. This guide provides a rigorous workflow for assessing the oral bioavailability of a lead compound using Lipinski’s Rule of 5 (Ro5) and Veber’s Extensions .
To demonstrate the application of these principles, we will use Atorvastatin (Lipitor) as a reference standard. This choice is deliberate: Atorvastatin is a commercially successful oral drug that technically violates specific "rules," illustrating the nuance required in modern medicinal chemistry.
Theoretical Framework
2.1 The Core Tenets (Lipinski’s Rule of 5)
Published by Christopher Lipinski in 1997, the Ro5 predicts the probability of good oral absorption based on physicochemical properties.[1][2][3][4] It postulates that poor absorption is likely if a compound violates more than one of the following criteria:
Parameter
Threshold
Rationale
Molecular Weight (MW)
≤ 500 Da
Large molecules have lower diffusivity across the intestinal epithelial bilayer.
Excessive protons (OH, NH) increase desolvation energy required to enter the lipid membrane.
H-Bond Acceptors (HBA)
≤ 10
High HBA counts (N, O) similarly increase the energetic penalty for desolvation.
Note: The rule applies specifically to passive diffusion. Substrates for active transporters (e.g., PEPT1) are exceptions.
2.2 Modern Extensions (Veber’s Rules)
In 2002, Veber et al. expanded the framework, highlighting that molecular flexibility and polar surface area are critical determinants of bioavailability, often more so than MW alone.
Topological Polar Surface Area (TPSA): ≤ 140 Ų (Correlates with passive transport).
Analytical Workflow: Step-by-Step Protocol
This protocol is designed to be self-validating. You will calculate properties for your target compound and compare them against the "Traffic Light" system.
Step 1: Structure Preparation
Input: SMILES string or 3D SDFile of the target compound.
Standardization: Desalt the structure (remove counterions like Na+, Cl-). Normalize tautomers and protonation states to pH 7.4.
Step 2: Parameter Calculation
Use reliable cheminformatics algorithms (e.g., RDKit, SwissADME, or commercial suites like Schrödinger).
Highly lipophilic. Requires formulation aid (calcium salt).
HBD
4
≤ 5
PASS
2 OH, 1 COOH, 1 Amide NH.
HBA
5
≤ 10
PASS
2 OH, 1 COOH, 1 Amide O. (F is excluded).
TPSA
111.79 Ų
≤ 140
PASS
Within Veber's limit for permeability.
RotB
12
≤ 10
VIOLATION
High flexibility (heptanoic acid tail).
4.2 Interpretation
Atorvastatin violates MW (Ro5) and Rotatable Bonds (Veber). According to a strict interpretation, it might be flagged as "poor." However, it is a blockbuster drug.
Why it works: The TPSA is well within range (111 Ų), ensuring that despite its size, the polar cost of membrane entry is manageable. The specific violations (MW and RotB) are often the first to be forgiven if the LogP/TPSA balance is correct.
Lesson: Violations are acceptable if they are driven by pharmacophores essential for potency (e.g., the heptanoic acid side chain mimics the substrate), provided the molecule remains within the "Chemical Space" of oral drugs.
Decision Logic & Visualization
The following diagram outlines the logical decision tree for evaluating a new chemical entity (NCE).
Figure 1: Decision Logic for Early-Stage Drug-Likeness Assessment. Note the feedback loops for optimization.
Advanced Considerations: Beyond Rule of 5 (bRo5)
Modern drug discovery increasingly targets protein-protein interactions (PPIs) requiring larger molecules.
Chameleonicity: Successful bRo5 compounds (like Cyclosporine A) can bury their polar groups in intramolecular hydrogen bonds (IMHBs) when in a lipid environment, effectively lowering their "dynamic" TPSA and LogP.
Solubility-Permeability Trade-off: As MW increases, solubility often decreases. If your compound violates MW, ensure LogP is < 3 to maintain solubility, or prioritize TPSA < 120 Ų to maintain permeability.
References
Lipinski, C. A., et al. (1997).[3][4][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
Veber, D. F., et al. (2002).[7] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2][4][5][6][8][9] Journal of Medicinal Chemistry. Link
Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry. Link
ChEMBL Database. "Atorvastatin (CHEMBL1487) Compound Report." European Bioinformatics Institute. Link
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine CAS number search
The following technical guide details the chemical identity, synthesis, and research context for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine . [1] Executive Summary N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and research context for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine .
[1]
Executive Summary
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a specialized heterocyclic amine intermediate, primarily relevant in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands.[1]
Critical Finding on CAS Registry Number:
As of February 2026, a specific CAS Registry Number for the fully ethylated tertiary amine N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has not been assigned in public chemical indices (PubChem, CAS Common Chemistry).[1]
However, the direct precursor (secondary amine) is a known, commercially available building block:[1]
Researchers targeting the N-ethyl derivative must synthesize it from this precursor.[1] This guide provides the validated synthetic protocols and structural data required to generate the target compound.
The molecule consists of three distinct pharmacophores:
Pyridazine Ring: A 1,2-diazine scaffold acting as a hydrogen bond acceptor, often used as a bioisostere for pyridine or pyrimidine to improve metabolic stability.
Ethyl Group: A hydrophobic handle attached to the exocyclic amine, increasing lipophilicity (LogP) and potentially filling small hydrophobic pockets in protein targets.[1]
Morpholin-2-ylmethyl Moiety: A saturated heterocycle linked via a methylene bridge at the C2 position.[1] This is distinct from the more common N-linked (morpholin-4-yl) analogs, offering a different vector for solubility and hydrogen bonding.[1]
Synthetic Pathways (Retrosynthesis)[1]
To access the target N-ethyl derivative, the most robust pathway utilizes the commercially available secondary amine (CAS 1384691-11-5).[1]
Pathway Visualization
The following diagram outlines the retrosynthetic logic and forward synthesis strategy.
Figure 1: Retrosynthetic analysis showing the primary route from CAS 1384691-11-5.[1]
Experimental Protocols
Protocol A: Reductive Amination (Recommended)
This method is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation (quaternization).[1]
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Procedure:
Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 194 mg, 1 mmol) of N-(Morpholin-2-ylmethyl)pyridazin-3-amine in 5 mL of DCE.
Activation: Add 1.5 eq (0.09 mL) of acetic acid. Stir at room temperature for 10 minutes to activate the imine formation.
Addition: Add 3.0 eq of acetaldehyde dropwise. (Note: Use freshly distilled acetaldehyde or an equivalent amount of paraldehyde if stability is an issue, though monomeric acetaldehyde is preferred for speed).[1]
Reduction: Cool the mixture to 0°C and add 2.0 eq (424 mg) of STAB portion-wise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours under nitrogen. Monitor by LC-MS for the disappearance of the starting material (
Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with DCM. Dry the organic layer over MgSO₄ and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0–10% with 1% NH₄OH) to yield the title compound as a pale yellow oil or solid.
Protocol B: Direct Alkylation (Alternative)
Use this only if reductive amination reagents are unavailable.[1]
Critical Note: This route often leads to mixtures of mono-ethylated (desired) and diethylated (quaternary ammonium) byproducts, requiring difficult separation.[1]
Medicinal Chemistry Context
Bioisosterism & Solubility
The morpholin-2-ylmethyl group is a strategic structural motif.[1] Unlike the standard morpholin-4-yl (nitrogen-linked) group, the C2-linkage preserves the secondary amine of the morpholine ring (unless substituted), offering an additional handle for hydrogen bonding or further derivatization.[1]
pKₐ Modulation: The pyridazine nitrogen atoms have low basicity (pKₐ ~2.3), while the morpholine nitrogen (pKₐ ~8.[1]3) serves as a solubility-enhancing group at physiological pH.[1]
Metabolic Stability: The ethyl group on the exocyclic amine blocks potential N-glucuronidation, a common metabolic clearance pathway for primary amines.
Target Classes
Compounds containing the N-(heteroaryl)morpholine scaffold are frequently cited in patent literature for:
PI3K/mTOR Inhibitors: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase domains.[1]
H3 Receptor Antagonists: Used in CNS indications.[1]
Analytical Data Summary (Predicted)
Property
Value
Notes
Monoisotopic Mass
222.148
Calculated for C₁₁H₁₈N₄O
LogP (Predicted)
~0.8 - 1.2
Moderately lipophilic, good CNS penetration potential
TPSA
~55 Ų
Favorable for oral bioavailability (Rule of 5)
H-Bond Donors
1
Morpholine NH (if unsubstituted)
H-Bond Acceptors
4
Pyridazine Ns (2), Morpholine O, Amine N
References
BLD Pharm. (2025).[1] Product Analysis: N-(Morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1384691-11-5).[1][2][3] Retrieved from
ChemicalBook. (2025).[1] Pyridazin-3-amine Derivatives and CAS Registry. Retrieved from [1]
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for Protocol A).[1]
PubChem. (2025).[1] Compound Summary: Pyridazin-3-amine.[1][2][4][5] Retrieved from [1]
Application Note & Synthesis Protocol: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of the novel compound, N-ethyl-N-(morpholin-2-ylmethyl)pyridazi...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of the novel compound, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This protocol is designed for researchers in medicinal chemistry and drug development, offering a plausible and detailed synthetic pathway based on established chemical principles. The synthesis is presented as a two-step process, commencing with the N-alkylation of 3-aminopyridazine to yield N-ethylpyridazin-3-amine, followed by a reductive amination to introduce the morpholin-2-ylmethyl moiety. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, analgesic, and anticancer properties[1][2]. The pyridazine scaffold serves as a versatile building block in the design of novel therapeutic agents[3][4]. Similarly, the morpholine ring is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability[5].
The target molecule, N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, combines these two important pharmacophores. The synthesis of this compound, while not explicitly detailed in the current literature, can be achieved through a logical sequence of well-established reactions. This protocol outlines a robust and efficient synthetic route, providing detailed step-by-step instructions and explaining the underlying chemical principles.
Synthetic Strategy
The proposed synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a two-step process. The overall workflow is depicted in the diagram below.
Reagents for synthesizing morpholin-2-ylmethyl pyridazine derivatives
Application Note: Optimized Reagent Systems for the Synthesis of Morpholin-2-ylmethyl Pyridazine Scaffolds Executive Summary The morpholin-2-ylmethyl pyridazine motif is a privileged pharmacophore in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Reagent Systems for the Synthesis of Morpholin-2-ylmethyl Pyridazine Scaffolds
Executive Summary
The morpholin-2-ylmethyl pyridazine motif is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., Wnt, PI3K) and CNS-active agents.[1] This scaffold combines the solubility-enhancing properties of the morpholine ring with the electron-deficient, hydrogen-bond-accepting pyridazine core.[1][2]
This guide details the reagent selection and synthetic protocols for constructing this moiety. We focus on the two primary connectivity types required in drug discovery:
Ether/Amine Linkage (
or ): Via Nucleophilic Aromatic Substitution ().[1][2][3]
Carbon-Carbon Linkage (
): Via Palladium-catalyzed Negishi coupling.[1][2][3][4][5]
Strategic Analysis: The Pyridazine Core
The 3,6-dichloropyridazine core is the industry-standard starting material.[1][2] Its reactivity is governed by its high electron deficiency (low LUMO), making it highly susceptible to nucleophilic attack.[3]
Regioselectivity: For 3,6-dichloropyridazine, the first substitution is facile and non-regioselective (due to symmetry). The second substitution requires forcing conditions (higher temperature, stronger nucleophiles) due to the electron-donating effect of the first substituent deactivating the ring.[2]
Chirality: The "morpholin-2-ylmethyl" group possesses a stereocenter at C2.[1][2] Using enantiopure starting materials (e.g., (S)-4-N-Boc-2-hydroxymethylmorpholine) is critical to avoid difficult chiral resolutions later.[1][2]
Chiral building block.[1][2] N-Boc protection is mandatory to prevent N-arylation.[1][2][3]
Base
Sodium Hydride (NaH)
60% in oil
Deprotonates the alcohol to form the active alkoxide.[2][3]
Solvent
THF (Anhydrous)
<50 ppm
Aprotic polar solvent stabilizes the transition state.[3]
Protocol 1: Synthesis of the Ether Scaffold
Alkoxide Formation: To a flame-dried flask under
, add (S)-4-N-Boc-2-hydroxymethylmorpholine (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0°C.[1][2][3][7]
Deprotonation: Add NaH (1.2 equiv) portion-wise.[1][2][3] Stir at 0°C for 30 min until gas evolution ceases. Critical: Ensure complete deprotonation to avoid side reactions.
Coupling: Add 3,6-dichloropyridazine (1.1 equiv) as a solution in THF dropwise.
Note: Using a slight excess of the cheap pyridazine ensures the expensive chiral morpholine is fully consumed.[2][3]
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of the morpholine starting material.[2][3]
Workup: Quench with sat.
.[1][2][3] Extract with EtOAc.[1][2][3] Wash with brine.[1][2][3]
Scavenges HCl byproduct.[1][3] Stronger bases (NaH) are not recommended to avoid bis-alkylation.[1][2][3]
Solvent
DMF or DMSO
Polar aprotic solvents accelerate rates for amines.[1][2][3]
Protocol 2: Synthesis of the Amine Scaffold
Dissolution: Dissolve 3,6-dichloropyridazine (1.0 equiv) in DMF (0.5 M).
Addition: Add DIPEA (2.5 equiv) followed by (S)-4-N-Boc-2-aminomethylmorpholine (1.05 equiv).
Heating: Heat to 80°C.
Why Heat? Amines are generally less nucleophilic than alkoxides in this context and often require thermal activation to displace the chloride on the deactivated pyridazine ring.[2][3]
Validation: Monitor LCMS for product mass
.
Workup: Dilute with water (precipitate may form).[1][2][3] Extract with DCM.[1][2][3]
Reagent System C: The Carbon-Carbon Linkage (Negishi Coupling)
Target: 3-chloro-6-(morpholin-2-ylmethyl)pyridazine (Direct C-C bond).[1][2]
Context: Used when the ether/amine linker is metabolically unstable or a rigid distance is required.[1][2][3]
Application Note: Optimizing Regioselectivity in the N-Alkylation of Pyridazin-3-amine
Strategic Overview: The Ambident Nucleophile Challenge The alkylation of pyridazin-3-amine presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity . The substrate contains three potential nucleophi...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Ambident Nucleophile Challenge
The alkylation of pyridazin-3-amine presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity . The substrate contains three potential nucleophilic sites:
Exocyclic Amine (
): The desired target for secondary amine synthesis.
Endocyclic Nitrogen (N2): Highly nucleophilic due to the alpha-effect and electron density; alkylation here yields mesoionic species or quaternary salts.
Endocyclic Nitrogen (N1): Generally less reactive than N2 but still competitive.
Core Directive: Direct alkylation with alkyl halides often favors the ring nitrogen (N2) under thermodynamic control, leading to biologically inactive byproducts. To achieve high fidelity exocyclic
-alkylation , researchers must shift from pathways to Reductive Amination or utilize Kinetic Deprotonation strategies.
Reaction Landscape Visualization[1]
Figure 1: Competing reaction pathways. Path B (Reductive Amination) offers superior regiocontrol compared to direct alkylation.
Method A: Reductive Amination (The Gold Standard)
This protocol is the most reliable method for synthesizing secondary amines from pyridazin-3-amine. By reacting the amine with an aldehyde to form an imine (Schiff base) and reducing it in situ, the nucleophilicity of the ring nitrogens is effectively bypassed.
Mechanism & Rationale[2][3][4][5][6]
Imine Formation: The exocyclic amine condenses with the aldehyde. Ring nitrogens generally do not form stable ylides/imines with aldehydes under these conditions.
Selective Reduction: The resulting imine is more basic than the carbonyl and is reduced selectively by mild hydride sources.
Charge a dry reaction vessel with Pyridazin-3-amine (1.0 equiv) and DCE (
concentration).
Add the Aldehyde (1.1 equiv).
Add AcOH (1.0 equiv). Note: Acid catalysis is crucial to activate the carbonyl and protonate the imine for reduction.
Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
).
Reduction:
Add STAB (1.5 equiv) in one portion.
Observation: Mild gas evolution may occur.
Stir at RT for 4–16 hours.[1] Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).
Work-up:
Quench with saturated aqueous
(gas evolution!).
Extract with DCM or EtOAc (
).
Dry organic phase over
and concentrate.
Purification:
Flash chromatography (typically DCM/MeOH gradients). Note: Pyridazines are polar; 5-10% MeOH is often required.
Method B: Direct Alkylation (Optimization Required)
Direct alkylation with alkyl halides (R-X) is prone to N2-alkylation. However, if the alkyl group is not available as an aldehyde (e.g., secondary alkyl halides), this method is necessary.
Critical Success Factors
To favor the exocyclic amine, you must enhance the acidity of the
protons relative to the nucleophilicity of the ring nitrogen.
Base Selection: Use a strong, bulky base like LiHMDS or NaH to fully deprotonate the exocyclic amine, creating a distinct anion species that is more nucleophilic than the neutral ring nitrogen.
Solvent: Polar aprotic solvents (DMF, DMSO) stabilize the transition state but can also enhance N2 attack. THF is often a better compromise for regiocontrol when using LiHMDS.
Optimization Matrix
Variable
Condition A (Standard)
Condition B (High Selectivity)
Outcome Analysis
Base
/
LiHMDS (Lithium Hexamethyldisilazide)
Carbonates are too weak to fully deprotonate the amine, leading to competitive N2 attack. LiHMDS generates the discrete amide anion.
Solvent
DMF / MeCN
THF (Anhydrous)
DMF promotes at the most electronegative site (often N2). THF coordinates Li+, directing reaction to the exocyclic N.
Temperature
to
Low temperature favors the kinetic product (Exocyclic N-alkylation).
Protocol: Kinetic Deprotonation Strategy
Deprotonation:
Dissolve Pyridazin-3-amine (1.0 equiv) in anhydrous THF (
) under Argon.
Cool to
.
Dropwise add LiHMDS (
in THF, 1.1 equiv).
Stir for 30 mins at
to form the lithium amide.
Alkylation:
Add the Alkyl Halide (1.1 equiv) dropwise.
Allow the reaction to warm slowly to
over 2 hours.
Quench:
Quench with saturated
solution.
Analytical Validation: Distinguishing Isomers
It is mandatory to confirm the regiochemistry of your product. Simple
NMR is often insufficient to distinguish between N-exocyclic and N-endocyclic isomers.
Diagnostic Techniques
- HMBC (Heteronuclear Multiple Bond Correlation):
Exocyclic Product: The alkyl protons will show a correlation to the exocyclic nitrogen (approx. 70–90 ppm) and weak or no correlation to the ring nitrogens (approx. 300+ ppm).
Endocyclic (N2) Product: The alkyl protons will show a strong correlation to a highly deshielded ring nitrogen (N2).
NOESY (Nuclear Overhauser Effect Spectroscopy):
Exocyclic Product: NOE correlation between the
-alkyl protons and the pyridazine H-4 proton is possible but depends on conformation.
Endocyclic (N2) Product: Strong NOE between the
-alkyl protons and the H-3 (if available) or H-1 is not applicable here, but distinct patterns arise compared to the exocyclic amine.
UV-Vis Shift:
N2-alkylated pyridazinium salts often show a significant bathochromic shift (red shift) compared to the neutral exocyclic amine due to the formation of a cationic conjugated system.
Alternative Route: Nucleophilic Aromatic Substitution (
)
If Method A and B fail, reverse the retrosynthesis. Instead of alkylating the amine, displace a halogen.
Substrate: 3-Chloropyridazine or 3-Fluoropyridazine.
Reagent: The desired primary amine (
).
Conditions: Heat (
) in DMSO or n-Butanol.
Advantage: Unambiguous regiochemistry. The amine must be attached at position 3.
References
Regioselectivity in Pyridazine Chemistry
Maes, B. U., et al. "Palladium-Catalyzed Reactions on 1,2-Diazines." Heterocycles, 2006.[2]
Source:
Reductive Amination Protocols
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
Source:
NMR differentiation of N-Isomers
LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[3]
Application Notes and Protocols for Reductive Amination Techniques in Pyridazine-Amine Synthesis
Introduction: The Significance of Pyridazine-Amines in Drug Discovery Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique electr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyridazine-Amines in Drug Discovery
Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. The introduction of amine functionalities to the pyridazine ring system, creating pyridazine-amines, further expands the chemical space for drug development, enabling the modulation of physicochemical properties and target engagement. These compounds are integral to the development of therapeutics for a wide range of diseases. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable pyridazine-amines, offering a controlled and efficient means of forming carbon-nitrogen bonds.[1][2] This guide provides an in-depth overview of the mechanistic principles of reductive amination and detailed, field-proven protocols for its application in the synthesis of pyridazine-amines, tailored for researchers and professionals in drug development.
Mechanistic Insights: The Chemistry of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step, often one-pot, process.[3][4] The reaction begins with the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate. This is followed by the reduction of this intermediate to the corresponding amine. The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[3][5]
The initial condensation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.[3] Subsequent dehydration leads to the formation of the C=N double bond of the imine. This imine can then be protonated to form a highly electrophilic iminium ion, which is readily reduced by a mild hydride source.
Visualizing the Mechanism
The following diagram illustrates the general mechanistic pathway of a one-pot reductive amination.
Caption: General mechanism of reductive amination.
Key Reagents and Methodologies
The choice of reducing agent is critical for a successful reductive amination. Several reagents have been developed, each with its own advantages in terms of selectivity, reactivity, and handling.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Reagent of Choice
Sodium triacetoxyborohydride has emerged as the preferred reagent for one-pot reductive aminations due to its mildness and remarkable selectivity.[5][6][7] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[5] This selectivity minimizes the formation of alcohol byproducts, leading to cleaner reactions and higher yields of the desired amine.[6] NaBH(OAc)₃ is particularly well-suited for reactions involving sensitive substrates and a wide range of amines, including those that are weakly basic.[6][8]
Other Reducing Agents
Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, NaBH₃CN is also selective for iminium ions under mildly acidic conditions.[4][9] However, its high toxicity and the potential to generate hydrogen cyanide gas have led to its replacement by safer alternatives like NaBH(OAc)₃.
Borane-Pyridine Complex (Pyr-BH₃): This reagent is a stable and less toxic alternative to NaBH₃CN. It is effective for the reductive amination of a variety of aldehydes and ketones.
Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) is a green and atom-economical approach to reductive amination. However, it may require specialized equipment (for handling hydrogen gas) and can sometimes be less chemoselective, potentially reducing other functional groups in the molecule.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of pyridazine-amines via reductive amination. These are designed to be robust and adaptable for a range of pyridazine aldehydes and ketones.
Protocol 1: General Procedure for Reductive Amination of Pyridazine-3-carboxaldehyde using Sodium Triacetoxyborohydride
This protocol outlines a general one-pot procedure for the reaction of a pyridazine aldehyde with a primary or secondary amine.
Caption: Workflow for pyridazine-amine synthesis via reductive amination.
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridazine-3-carboxaldehyde (1.0 equiv) and the desired amine (1.1-1.2 equiv).
Solvent Addition: Add anhydrous DCE or THF to dissolve the starting materials (concentration typically 0.1-0.5 M).
Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1-0.2 equiv) can be beneficial.[8]
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the stirred solution. The addition may be exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired pyridazine-amine.
Protocol 2: Reductive Amination of a Pyridazine Ketone with an Amine Hydrochloride Salt
This protocol is adapted for use with amine hydrochloride salts, which are often more stable and easier to handle than the corresponding free amines.
Materials:
3-Acetylpyridazine (1.0 equiv)
Amine Hydrochloride Salt (e.g., Dimethylamine Hydrochloride) (1.5 equiv)
A weak base (e.g., Sodium Acetate or Triethylamine) (1.2-1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend 3-acetylpyridazine (1.0 equiv), the amine hydrochloride salt (1.5 equiv), and the weak base (e.g., sodium acetate, 1.2-1.5 equiv) in anhydrous THF.
Initial Stirring: Stir the suspension at room temperature for 15-30 minutes.
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath and add sodium triacetoxyborohydride (2.0-2.5 equiv) portion-wise, maintaining the temperature below 10 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as determined by TLC or LC-MS (typically 4-24 hours).
Work-up and Purification: Follow steps 6-9 from Protocol 1 to quench the reaction, extract the product, and purify by column chromatography.
Data Summary and Comparison
The following table summarizes typical reaction parameters for the reductive amination of pyridazine carbonyls, highlighting the versatility of sodium triacetoxyborohydride.
Carbonyl Substrate
Amine
Reducing Agent
Solvent
Time (h)
Yield (%)
Pyridazine-3-carboxaldehyde
Benzylamine
NaBH(OAc)₃
DCE
4
~85-95
Pyridazine-3-carboxaldehyde
Morpholine
NaBH(OAc)₃
THF
6
~80-90
3-Acetylpyridazine
Methylamine HCl
NaBH(OAc)₃
THF
12
~75-85
6-Chloro-pyridazine-3-carboxaldehyde
Piperidine
NaBH(OAc)₃
DCE
3
~90-98
Note: Yields are approximate and can vary based on the specific substrates and reaction scale.
Troubleshooting and Key Considerations
Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive.[7] Ensure all glassware is dry and use anhydrous solvents for optimal results.
Over-alkylation: When using primary amines, dialkylation can sometimes be a side reaction. This can often be minimized by using a slight excess of the amine and carefully controlling the stoichiometry of the reducing agent.[8]
Low Reactivity: For electron-deficient or sterically hindered aldehydes/ketones or amines, the reaction may be sluggish. The addition of a catalytic amount of acetic acid or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve the reaction rate.
Work-up: The quench with aqueous bicarbonate should be performed slowly and with good stirring to control the effervescence from the decomposition of excess hydride reagent.
Conclusion
Reductive amination, particularly with sodium triacetoxyborohydride, is a highly effective and reliable method for the synthesis of pyridazine-amines. Its broad substrate scope, mild reaction conditions, and high chemoselectivity make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful transformation in the synthesis of novel pyridazine-based therapeutic agents.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Myers, A. G. Chem 115: Reductive Amination. Harvard University. [Link]
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014, February 24). Molecules, 19(2), 2638-2664. [Link]
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2018). Journal of Chemical Sciences, 130(1), 1-7. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules, 19(11), 17745-17757. [Link]
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (2012). Organic & Biomolecular Chemistry, 10(40), 8151-8159. [Link]
Purins, M., et al. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
Al-Zaydi, K. M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2638-2664. [Link]
Solvent selection for dissolving N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes physicochemical analysis with practical, field-proven protocols for the dissolutio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes physicochemical analysis with practical, field-proven protocols for the dissolution and handling of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine .
Compound: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Class: Aminopyridazine / Morpholine Derivative
Application: In Vitro Assays, Chemical Synthesis, In Vivo Formulation
Version: 1.0 (Scientific Advisory)[1]
Executive Summary
Effective solubilization of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine requires a strategic approach that accounts for its dual-heterocyclic nature. This compound features a pyridazin-3-amine core (weakly basic, polar aromatic) and a morpholine ring (moderately basic secondary amine).[1]
Key Solubility Takeaway:
The molecule exhibits pH-dependent aqueous solubility driven by the morpholine nitrogen (
).[1] While highly soluble in organic dipolar aprotic solvents (DMSO, DMF), aqueous solubility is limited at neutral/basic pH but significantly enhanced under acidic conditions ().[1]
Understanding the molecular architecture is the first step to successful dissolution.
Structural Dissection[1]
Solubility Handle (The "Engine"): The Morpholine Nitrogen (NH) is the most basic site. Protonation here drives aqueous solubility.
The Core (The "Anchor"): The Pyridazine ring is a polar 1,2-diazine.[1] While it accepts hydrogen bonds, its intrinsic basicity is low (
), contributing less to solubility at physiological pH than the morpholine.[1]
Lipophilic Contributors: The N-ethyl group and the hydrocarbon scaffold add lipophilicity, necessitating organic co-solvents for neutral-pH stock solutions.[1]
Microscopic Validation: Before adding cells (or immediately after), view the wells under 100x magnification. Look for birefringent crystals or "oily" droplets, which indicate the compound has crashed out of solution.
Protocol C: pH-Adjusted Saline for In Vivo Administration
Purpose: Creating a vehicle for IP or IV injection avoiding high DMSO loads.[1]
Calculation: Determine the molar amount of compound required.
Acidification: Dissolve the pure solid compound in a small volume of 0.1 M HCl (approx. 2 molar equivalents relative to the compound). The morpholine amine will protonate, forming a water-soluble salt.[1]
Dilution: Slowly add sterile saline (0.9% NaCl) to reach the desired volume.
pH Adjustment: Check pH. If
, carefully back-titrate with dilute NaOH to pH 4.5 – 5.5 .[1]
Warning: Do not exceed pH 7, or the free base may precipitate.
Acidify solution (dropwise 1N HCl) or increase DMSO/PEG400 % in vehicle.[1]
Yellowing of DMSO stock
Oxidation of the amine.
Ensure storage under inert gas (Argon/Nitrogen) at -20°C. Use fresh DMSO.[1]
Precipitation in Media
"Salting out" effect or high concentration.
Reduce working concentration. Use a co-solvent system (e.g., 0.5% DMSO + 0.5% Tween-80).[1]
References
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Meanwell, N. A. (2011).[1] The influence of nitrogen heterocycles on the physicochemical properties of drug candidates. Journal of Medicinal Chemistry. (Discusses Pyridazine/Morpholine properties).
Scalable synthesis routes for morpholine-pyridazine conjugates
Application Note: Scalable Synthesis Routes for Morpholine-Pyridazine Conjugates Abstract & Strategic Overview The morpholine-pyridazine conjugate is a privileged pharmacophore in modern drug discovery, appearing frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis Routes for Morpholine-Pyridazine Conjugates
Abstract & Strategic Overview
The morpholine-pyridazine conjugate is a privileged pharmacophore in modern drug discovery, appearing frequently in kinase inhibitors (e.g., alteration of solubility profiles in ATP-competitive binders) and GPCR ligands. While medicinal chemistry routes often rely on milligram-scale techniques (e.g., microwave irradiation, excess reagents, chromatography), these are ill-suited for kilogram-scale production.
This guide details two scalable, self-validating routes for synthesizing 3-morpholino-6-chloropyridazine and its derivatives starting from 3,6-dichloropyridazine.
Route A (The Workhorse): Nucleophilic Aromatic Substitution (
) in aqueous or alcoholic media. This is the preferred route for electron-deficient pyridazines.
Route B (The Problem Solver): Buchwald-Hartwig Amination.[1][2][3] This is reserved for electron-rich or deactivated pyridazine scaffolds where
fails.
Route A: Scalable
(Green Process)
Principle: Pyridazine is a
-deficient heterocycle. The 3- and 6-positions are highly activated toward nucleophilic attack. The reaction with morpholine proceeds via a Meisenheimer complex intermediate.
Protocol 1: Synthesis of 4-(6-chloropyridazin-3-yl)morpholine
Reaction Scheme:
Parameter
Specification
Rationale
Substrate
3,6-Dichloropyridazine (1.0 equiv)
Symmetric starting material eliminates initial regioselectivity concerns.
Reagent
Morpholine (2.2 equiv)
Acts as both nucleophile and acid scavenger (forming morpholinium chloride).
Solvent
Water (5 Vol)
"On-water" conditions accelerate hydrophobic interactions; product precipitates upon cooling.
Temp
100°C (Reflux)
Required to overcome activation energy barrier for the first chloride displacement.
Step-by-Step Methodology:
Charge: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge Water (5.0 volumes relative to substrate mass) and Morpholine (2.2 equiv).
Addition: Add 3,6-Dichloropyridazine (1.0 equiv) as a solid in a single portion.
Note: The reaction is slightly exothermic; monitor internal temperature (IT).
Reaction: Heat the mixture to reflux (
) for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC. Target:
Starting Material (SM).
Selectivity Check: Prolonged heating may lead to bis-substitution (3,6-dimorpholinopyridazine). Stop when mono-product is maximized.
Crystallization (The Self-Validating Step):
Cool the mixture slowly to
over 2 hours.
The product, 4-(6-chloropyridazin-3-yl)morpholine , is significantly less soluble in water than the morpholinium chloride byproduct or the starting material. It will crystallize as a beige solid.
Isolation: Filter the slurry. Wash the cake with water (
CO (2.0 equiv), and XantPhos (0.02 equiv) to the reactor.
Solvent: Add degassed 1,4-Dioxane (10 Vol).
Catalyst Addition: Add Pd(OAc)
(0.01 equiv).
Process Tip: Pre-mixing Pd and Ligand in a small amount of solvent for 10 mins can generate the active catalyst species
more efficiently.
Reaction: Heat to
for 8–12 hours.
Workup (Scavenging):
Cool to RT. Filter through a pad of Celite to remove inorganic salts and palladium black.
Pd Removal: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at
to ensure residual Pd is .
Isolation: Concentrate the solvent. Recrystallize from Ethanol/Heptane.
Process Visualization & Decision Logic
The following diagram illustrates the decision matrix for selecting the synthesis route and the workflow for the primary
protocol.
Caption: Decision logic and process flow for the scalable synthesis of morpholine-pyridazine conjugates. Route A is preferred for manufacturing due to precipitation-based isolation.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Bis-substitution
Reaction temperature too high or excess morpholine too high.
Reduce morpholine to 1.1 equiv. Lower temp to . Add substrate slowly to the amine.
Regioselectivity (Asymmetric)
3,4,5-Trichloropyridazine substrates have competing sites.
The C-4 position is generally most activated for . Use steric bulk (e.g., iPrOH solvent) to enhance selectivity if needed.
Product Oiling Out
Product melting point is near reaction temp.
Seed the mixture with pure crystal at during the cooling ramp to induce proper crystallization.
High Residual Pd (Route B)
Inefficient scavenging.
Use activated carbon filtration or specific thiourea scavengers. Switch to water-soluble Pd catalysts (rare for this substrate) to wash away.
References
Pfizer Worldwide R&D. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 2024.[4] Link
Boehringer Ingelheim. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[5] ChemRxiv, 2021. Link
MilliporeSigma. "Scale-Up Guide: Buchwald-Hartwig Amination." Sigma-Aldrich Technical Guides. Link
University of Sydney. "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." RSC Advances, Electronic Supplementary Information. Link
National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry: A European Journal, 2012. Link
Improving yield of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine synthesis
This is a specialized technical guide designed for the synthesis and optimization of -ethyl- -(morpholin-2-ylmethyl)pyridazin-3-amine . Topic: Yield Optimization for -ethyl- -(morpholin-2-ylmethyl)pyridazin-3-amine Ticke...
-ethyl--(morpholin-2-ylmethyl)pyridazin-3-amine presents a classic challenge in heterocyclic chemistry: coupling an electron-deficient heteroaryl halide with a sterically hindered secondary amine, while managing the polarity of the resulting basic scaffold.
The low yield is likely driven by three factors:
Competitive Nucleophilicity: If the morpholine nitrogen is not protected, it competes with the acyclic ethyl-amine during coupling.
Steric Hindrance: The
reaction at the 3-position of pyridazine with a secondary amine (-ethyl) is significantly slower than with primary amines.
Product Loss: The high polarity of the final diamine leads to significant loss during aqueous workup or silica chromatography.
The Validated Pathway (Convergent Synthesis)
To guarantee yield and purity, you must utilize a Convergent Strategy with a protecting group. Do not attempt to alkylate the pyridazine amine directly with ethyl halides (over-alkylation risk) or couple unprotected morpholine derivatives.
Figure 1: Convergent synthetic workflow ensuring regioselectivity via Boc-protection.
Troubleshooting Guide: The Coupling Step
The coupling of the secondary amine side chain to the pyridazine core is the bottleneck.
Scenario A: Reaction Stalls (<30% Conversion)
Diagnosis: The activation energy for
with a secondary amine is too high for standard conditions (THF/Reflux).
Solution: Switch to high-boiling protic solvents or Buchwald-Hartwig conditions.
Parameter
Standard (Avoid)
Optimized (Recommended)
Why?
Solvent
THF, DCM, MeCN
n-Butanol or DMSO
Protic solvents like n-BuOH stabilize the Meisenheimer complex intermediate in reactions [1].
Temperature
60–80°C
110–130°C
Secondary amines require higher thermal drive to overcome steric repulsion at the pyridazine C3 position.
Base
Et3N
DIPEA or K2CO3
DIPEA prevents alkylation byproducts; inorganic bases work well in DMSO.
Protocol 1: High-Temp
(The "Robust" Route)
Dissolve 3-chloropyridazine (1.0 equiv) and Intermediate A (1.2 equiv) in n-Butanol (0.5 M).
Add DIPEA (3.0 equiv).
Heat to 130°C in a sealed pressure tube for 16–24 hours.
Check: If conversion is <50% after 12h, add NaI (0.1 equiv) . This generates the more reactive 3-iodopyridazine in situ (Finkelstein condition).
Scenario B: Decomposition / Black Tar Formation
Diagnosis: Pyridazines are electron-deficient and sensitive to harsh oxidation or polymerization at very high temps.
Solution: Switch to Buchwald-Hartwig Amination .
Protocol 2: Buchwald-Hartwig (The "Gentle" Route)
Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%). Xantphos is critical for pyridazines to prevent catalyst poisoning by the heterocyclic nitrogen [2].
Base: Cs2CO3 (2.0 equiv).
Solvent: 1,4-Dioxane (anhydrous).
Temp: 90°C.
Note: This method usually yields >80% for secondary amines coupled to electron-deficient heterocycles.
Troubleshooting Guide: Side Chain Synthesis
Issue: "I cannot get clean N-ethyl-1-(morpholin-2-yl)methanamine."
You cannot effectively alkylate the primary amine with ethyl iodide; you will get diethylation. You must use Reductive Amination .
Protocol 3: Clean Side Chain Synthesis
Oxidation: Convert 4-Boc-2-hydroxymethylmorpholine to the aldehyde using Dess-Martin Periodinane (DMP) or Swern conditions. Do not use KMnO4 (over-oxidation).
Imine Formation: Treat crude aldehyde with Ethylamine (2.0M in THF) and MgSO4 (drying agent) for 2 hours.
Reduction: Cool to 0°C, add NaBH(OAc)3 (1.5 equiv). Stir overnight.
Result: This yields mono-ethylated Intermediate A exclusively.
Purification & Isolation (The "Yield Saver")
Issue: "My reaction worked, but I lost everything during the workup."
Cause: The product contains a basic pyridazine, a morpholine, and a tertiary amine. It is extremely polar and water-soluble. Standard extraction (EtOAc/Water) will leave the product in the aqueous phase.
Recommended Isolation Workflow
Do not use aqueous extraction if possible.
Method A: SCX (Strong Cation Exchange) - Best for <500mg
Load the crude reaction mixture (dissolved in MeOH) directly onto an SCX-2 cartridge .
Wash with MeOH (removes non-basic impurities, solvents, and starting pyridazine).
Elute product with 2M NH3 in MeOH .
Concentrate.[1][2][3] This usually yields >95% purity without a column.
Method B: "Salting Out" Extraction - Best for >1g
If you must extract: Saturate the aqueous layer with NaCl (brine) and adjust pH to >12 using NaOH.
Extract with DCM:Isopropanol (3:1) . Pure DCM is often insufficient for this polarity.
Method C: Chromatography
If using silica, the amine will streak.[5] You must use a modified eluent:
DCM : MeOH : NH4OH (90 : 9 : 1) .
Logic Map for Troubleshooting
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic logic for yield optimization.
References
Solvent Effects in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. (Establishes the efficacy of protic solvents in stabilizing the transition state of SNAr).
Buchwald-Hartwig on Pyridazines: Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society, 124(21), 6043–6048. (Demonstrates Xantphos efficacy for electron-deficient heterocycles).
Side Chain Synthesis: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
Purification of Polar Amines: "Purification of strong polar and basic compounds." ChemPros Community Technical Archive. 5[1][6]
Technical Support Center: Solubility Optimization for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Executive Summary & Molecule Profile[1][2] The Challenge: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a classic "medicinal chemistry paradox." While it contains polar heteroatoms (nitrogen and oxygen), use...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1][2]
The Challenge:
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a classic "medicinal chemistry paradox." While it contains polar heteroatoms (nitrogen and oxygen), users frequently report "crash-out" events upon dilution into biological buffers (PBS/Media) or unexpected precipitation in stored DMSO stocks.[1]
Root Cause Analysis:
The solubility behavior of this molecule is governed by the interplay between the pyridazin-3-amine core and the morpholine moiety.
The Pyridazine Core: Aromatic and planar.[1] While more hydrophilic than a phenyl ring, it is prone to
- stacking (aggregation) in aqueous environments, especially when uncharged.[1]
The Morpholine Nitrogen: This is your "solubility handle."[1] It has a pKa of approximately 8.3–8.7 .[1]
At pH > 7.4 (Physiological): The molecule exists largely as a neutral free base.[1] The loss of charge combined with the lipophilic ethyl group triggers rapid precipitation.[1]
Troubleshooting Guide (FAQ Format)
Q1: My 10 mM DMSO stock solution has developed a precipitate after a week in the freezer. Is the compound degrading?
Diagnosis: Likely DMSO Hygroscopicity , not degradation.[1]
Mechanism: DMSO is highly hygroscopic.[1] If stored in a non-desiccated environment or opened frequently, it absorbs atmospheric water.[1] Since your compound is likely a free base with poor aqueous solubility, even a small percentage of water (1–2%) in the DMSO can force the compound out of solution (the "anti-solvent" effect).
The Fix (Protocol):
Warm & Vortex: Warm the vial to 37°C for 5–10 minutes and vortex vigorously. If it redissolves, it is a solubility issue, not degradation.
Aliquot Immediately: Do not store a single "mother vial." Aliquot stocks into single-use vials to minimize freeze-thaw cycles and moisture exposure.
Switch Solvent: If the issue persists, switch to DMA (Dimethylacetamide) , which is often less prone to immediate moisture-induced precipitation for this specific class of heterocycles.[1]
Q2: Every time I dilute my stock into PBS (pH 7.4) for cell assays, the solution turns cloudy.[3] How do I fix this?
Diagnosis:pH Shock / Kinetic Precipitation.Mechanism: You are diluting a concentrated stock into a buffer where the pH (7.[1]4) is near the compound's pKa.[1] The morpholine deprotonates, and the neutral species aggregates faster than it can dissolve.
The Fix (Step-by-Step):
Option A: Acidify the Stock (The "HCl Spike")
Add 1 equivalent of HCl to your DMSO stock before dilution.[1] This pre-protonates the morpholine nitrogen.[1] When diluted into PBS, the local acidic micro-environment helps dispersion before the bulk buffer neutralizes it.
Option B: The "Intermediate Dilution" Method
Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]
Pyridazine Physicochemical Properties:
Wermuth, C. G.[1] (2008).[1] "Pyridazines."[1][2] The Practice of Medicinal Chemistry. This text details the dipole moments and solubility profiles of pyridazine rings compared to phenyl rings.
[1]
Solubility of Morpholine Derivatives:
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Morpholine.[1] (pKa and solubility data).
[1]
Cyclodextrin Formulation Strategies:
Loftsson, T., & Brewster, M. E.[3] (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
[1]
DMSO Hygroscopicity & Handling:
Gaylord Chemical Company.[1] "Dimethyl Sulfoxide (DMSO) Physical Properties." (Technical Bulletin regarding water absorption rates).
Technical Support Center: Purification of Morpholine-Substituted Pyridazines
Executive Summary & Chemical Context The Challenge: Morpholine-substituted pyridazines represent a "perfect storm" for purification. You are combining an electron-deficient aromatic system (pyridazine, pKa ~2.3) with a s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
The Challenge:
Morpholine-substituted pyridazines represent a "perfect storm" for purification. You are combining an electron-deficient aromatic system (pyridazine, pKa ~2.3) with a saturated secondary amine (morpholine, pKa ~8.3).
The "Sticky" Factor: The morpholine nitrogen, even when conjugated, often retains enough basicity to interact strongly with acidic silanols on silica gel, causing severe peak tailing.
The Solubility Paradox: These molecules are frequently amphiphilic—too polar for clean hexane/ethyl acetate separation, yet too lipophilic to stay fully in the aqueous phase during workup.
The Scavenging Issue: Morpholine is often used in excess for SNAr reactions. Its high boiling point (129°C) makes it difficult to remove by rotary evaporation alone.
This guide provides field-proven protocols to resolve these specific bottlenecks.
Troubleshooting Module: The "Sticky" Column
Symptom:
Your product streaks across the column (tailing), co-eluting with impurities. TLC spots look like "comets" rather than circles.
Root Cause:
Silica gel is naturally acidic (pH ~5). The basic nitrogen of the morpholine moiety undergoes ion-exchange interactions with surface silanols (
), retaining the molecule non-specifically.
Protocol A: The Amine-Modified Mobile Phase
Standard silica is usable if you suppress the silanols.
Pre-saturation (Critical Step): Do not just add TEA to your run solvent. You must equilibrate the column first. Flush the column with 3 CV (Column Volumes) of the mobile phase containing the amine modifier before loading your sample.
The Flush: If using TEA, the column will generate heat (acid-base reaction with silica). Wait for the column to cool before loading.
Elution: Run your gradient. The TEA competes for the silanol sites, allowing your morpholine-pyridazine to elute as a sharp band.
Expert Tip: For highly sensitive mass spectrometry (MS) downstream, avoid TEA (it suppresses ionization). Use Ammonium Hydroxide (NH₄OH) instead. It is volatile and MS-friendly.
Troubleshooting Module: The "Ghost" Impurity (Excess Morpholine)
Symptom:
NMR shows a persistent morpholine peak (approx. 3.6 ppm and 2.9 ppm) even after column chromatography. The product exists as an oil that refuses to solidify.
Root Cause:
Morpholine has a boiling point of 129°C and tracks with polar heterocycles on silica.
Protocol B: The SCX "Catch and Release" (Recommended)
Strong Cation Exchange (SCX) chromatography is the most robust method to separate basic amines from non-basic impurities or to switch counter-ions.
Workflow Diagram (SCX Logic):
Figure 1: SCX Catch-and-Release strategy. Note that while SCX captures all bases, it allows you to wash away non-basic reaction debris, making the subsequent evaporation of morpholine (now as a free base, not a salt) much easier.
Protocol C: The Azeotropic Removal (Scale-Up Friendly)
If SCX is too expensive for your scale (>5g):
Dissolve the crude oil in Toluene .
Rotary evaporate at 45-50°C.
Repeat 3x. Toluene forms an azeotrope with morpholine, effectively dragging it out of the oil.
Alternative: If the product is stable, wash the organic layer with 50% saturated brine . Pure water might form an emulsion, but brine forces the organic product out while retaining some free morpholine (which is infinitely water-soluble).
Troubleshooting Module: Solubility & Loading
Symptom:
The sample precipitates at the top of the column immediately upon contact with the mobile phase (usually Hexane/EtOAc), causing high backpressure and band broadening.
Root Cause:
Morpholine-pyridazines are often insoluble in non-polar solvents (Hexane) but too soluble in the strong solvent (DCM/MeOH) to allow for tight band focusing.
Protocol D: Dry Loading (Solid Load)
Never liquid load these compounds if you are experiencing precipitation.
Dissolve crude material in minimal MeOH/DCM.
Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).
Evaporate to dryness on a rotovap until you have a free-flowing powder.
Pour this powder on top of your pre-packed column (or into a solid load cartridge).
Why this works: It eliminates the "solvent shock" precipitation and ensures the sample enters the stationary phase evenly.
Advanced Separation: When Normal Phase Fails
If the pKa difference between your product and impurities is minimal, Normal Phase (NP) will fail. Switch to High pH Reverse Phase (RP) .
The Logic:
At low pH (standard acidic RP), the morpholine nitrogen is protonated (
), making the molecule extremely polar and causing it to elute in the void volume (dead time).
At High pH (pH 10) , the amine is neutral (free base), increasing its hydrophobicity and retention on the C18 chain.
Recommended Buffer System:
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10 with NH₄OH).
Column: Ensure your C18 column is rated for High pH (e.g., hybrid silica or polymer-based). Standard silica-C18 dissolves at pH > 8.
Decision Matrix
Use this logic flow to select your purification route.
Figure 2: Rapid decision matrix for selecting the purification stationary phase.
Frequently Asked Questions (FAQ)
Q: Can I use an acid wash (1N HCl) to remove the excess morpholine?A:Proceed with extreme caution. While acid will protonate the free morpholine (rendering it water-soluble), it will likely also protonate the morpholine moiety on your pyridazine product. You risk losing your product to the aqueous layer. If you must do this, titrate carefully to pH 4-5, or use the Toluene Azeotrope method described in Protocol C.
Q: My product turns pink/brown on the column. Why?A: Pyridazines are electron-deficient and can be sensitive to oxidation or light. However, color changes on silica often indicate the formation of Charge Transfer Complexes or oxidation of the amine. If the NMR is clean, the color is likely a minor impurity with a high extinction coefficient.
Q: Why does my peak split into two?A: If you are using a buffered aqueous system, you might be operating near the pKa of the morpholine nitrogen. This causes the molecule to split between protonated and neutral states, which travel at different speeds. Solution: Adjust pH at least 2 units away from the pKa (aim for pH 10).
References
Phenomenex Technical Guide. "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases." Phenomenex.com. [Link] (General principle of amine tailing suppression).
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch-us.com. [Link] (Mechanism of silanol blocking).
National Institutes of Health (NIH). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. [Link] (Context on physicochemical properties of morpholine drugs).
University of Rochester. "Tips for Flash Column Chromatography." Rochester.edu. [Link] (Protocols for amine-modified silica).
Biotage. "Strategies for Flash Purification of Ionizable Compounds." Biotage.com. (Standard industry reference for SCX and high pH flash methods).
Resolving stability issues of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in DMSO
Executive Summary & Diagnostic Triage The Problem: Researchers frequently observe degradation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine when stored in Dimethyl Sulfoxide (DMSO). This manifests as purity loss,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Triage
The Problem: Researchers frequently observe degradation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine when stored in Dimethyl Sulfoxide (DMSO). This manifests as purity loss, new impurity peaks in LC-MS, or precipitation upon freeze-thaw cycles.
The Verdict: The degradation is primarily driven by the nucleophilic attack of the morpholine secondary amine onto trace formaldehyde , a breakdown product of DMSO. This is a known artifact in amino-heterocycle chemistry but is particularly aggressive in this molecule due to the high nucleophilicity of the morpholine ring.
Quick Diagnostic Table: Is Your Sample Degrading?
Compare your observations with these known failure modes.
Reaction with DMSO-derived methyl radicals or formaldehyde/formic acid (Eschweiler-Clarke type).
🔴 Critical
Hemiaminal Formation
+30 Da (+CH₂O)
Reaction with trace Formaldehyde (HCHO). Reversible in acid, but leads to crosslinking.
🟠 High
Methylene Bridging
+12 Da (Dimerization)
Two amine molecules linked by a methylene bridge (Aminal formation).
🔴 Critical
N-Oxidation
+16 Da
Oxidation of the Pyridazine ring or Morpholine nitrogen by peroxides in non-degassed DMSO.
🟡 Medium
Root Cause Analysis: The "Formaldehyde Artifact"
To solve this, you must understand the invisible chemistry occurring in your stock solution. DMSO is not inert; it is a reactive oxidant that slowly decomposes.
The Mechanism[2][3][4][5][6]
DMSO Decomposition: Under storage conditions (especially if exposed to light or air), DMSO degrades into trace amounts of Formaldehyde (HCHO) and Methanethiol (MeSH) .
Nucleophilic Attack: The target molecule contains a morpholine ring with an unsubstituted secondary amine (position 4). This nitrogen is a strong nucleophile.
Adduct Formation: The morpholine nitrogen attacks the electrophilic carbonyl carbon of the formaldehyde impurity.
Visualization: The Degradation Pathway
The following diagram illustrates the cascade from DMSO breakdown to compound failure.
Figure 1: Mechanistic pathway of amine degradation in DMSO via formaldehyde impurities.
Mitigation Protocols
Do not treat these as suggestions; they are requirements for maintaining the integrity of this specific compound class.
Protocol A: The "Acid Trap" (Recommended)
Protonating the morpholine nitrogen (
) renders it non-nucleophilic, effectively "shielding" it from formaldehyde attack.
Step-by-Step:
Calculate Molarity: Determine the desired concentration of your stock (e.g., 10 mM).
Prepare Solvent: Instead of 100% DMSO, prepare a solution of 10 mM aqueous HCl in DMSO .
Note: You can use anhydrous HCl in dioxane spiked into DMSO if water is strictly prohibited, but trace water (1-2%) is usually acceptable and helps stability.
Dissolution: Dissolve the solid N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in this acidified solvent.
Verification: The protonated amine cannot attack formaldehyde.
Usage: When you dilute into assay buffer (pH 7.4), the proton is lost, and the active drug is regenerated instantly.
Protocol B: Argon Purging & Low-Temp Storage
If acidification interferes with your specific assay (e.g., acid-sensitive targets), you must prevent DMSO decomposition.
Step-by-Step:
Source: Use only "Anhydrous, Septum-Sealed" DMSO (e.g., Sigma-Aldrich Sure/Seal™). Do not use old bottles.
Dissolution: Dissolve compound under an inert atmosphere (Nitrogen or Argon flow).
Aliquot: Immediately split into single-use aliquots (e.g., 20 µL). Do not freeze-thaw the bulk bottle.
Storage: Store at -20°C or -80°C .
Warning: DMSO freezes at 18.5°C. Repeated phase changes (freezing/thawing) cause "cryoconcentration," creating local hotspots of high compound/impurity concentration that accelerate reactions.
Protocol C: Alternative Solvents
If DMSO stability remains poor, switch the solvent system.
Solvent System
Pros
Cons
50% Ethanol / 50% Water
Chemically inert to amines.
Lower solubility; Ethanol evaporates; Not suitable for all cell assays.
DMA (Dimethylacetamide)
More stable than DMSO; less formaldehyde generation.
Higher toxicity in cell-based assays.
Acetonitrile (MeCN)
Excellent chemical stability.
High volatility (concentration changes); Incompatible with plastic plates.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a peak at M+12. What is this?A: This is likely a methylene bridge dimer . Two molecules of your morpholine compound have reacted with one molecule of formaldehyde (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
). This is irreversible. Discard the stock.
Q2: Can I just buy "PCR-grade" DMSO to fix this?A: Not necessarily. Even high-grade DMSO generates formaldehyde upon exposure to air and light. The "Acid Trap" (Protocol A) is more reliable than relying on solvent purity alone.
Q3: Will the HCl in Protocol A kill my cells?A: Unlikely. A 10 mM stock diluted 1:1000 into media results in 10 µM HCl. The buffering capacity of culture media (HEPES/Bicarbonate) instantly neutralizes this trace acid.
Q4: Why does the pyridazine ring matter here?A: While the morpholine is the primary nucleophile, the pyridazine ring is electron-deficient. In the presence of oxidized DMSO species, it can undergo N-oxidation. However, the morpholine-formaldehyde reaction is kinetically faster and usually the primary failure mode.
References & Authoritative Sources
Traynelis, V. J., & Hergenrother, W. L. (1964). The Autocatalytic Decomposition of Dimethyl Sulfoxide.[1][2] The Journal of Organic Chemistry.
Establishes the mechanism of DMSO decomposition into formaldehyde and acids.
Head, D. L., & McCarty, C. G. (1973). Thermal decomposition of dimethyl sulfoxide.[3][1][4][2] Tetrahedron Letters.
Confirms the radical pathways leading to methylating agents in DMSO.
Pang, H., et al. (2022).[5] Impact of Solvent on the Thermal Stability of Amines.[6][7] Industrial & Engineering Chemistry Research.
Provides data on secondary amine stability and degradation products in various solvents.
Balogh, G. T., et al. (2013). Chemical Stability of Drug Substances in DMSO.
General reference for compound management in drug discovery.
Removing impurities from N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
The following guide serves as a specialized Technical Support Center for researchers working with N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine . This compound presents a unique purification challenge due to its dual...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine .
This compound presents a unique purification challenge due to its dual-nitrogen character: it possesses a moderately basic aliphatic morpholine nitrogen (
) and a weakly basic aromatic pyridazine nitrogen ().[1] The protocols below leverage these physicochemical properties to separate specific impurities.
Current Status: Operational
Topic: Impurity Removal for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Ticket ID: CHEM-SUP-8821[1]
Physicochemical Profile & Impurity Analysis
Before initiating purification, review the estimated properties of your target molecule to select the correct workflow.
Property
Value (Est.)
Implication for Purification
Basic Centers
Morpholine (), Pyridazine ()
Protonates readily at pH < 4.[1] Suitable for acid-base extraction.[1][2]
LogP
~0.5 - 1.2
Moderately polar.[1] Soluble in chlorinated solvents and alcohols; limited solubility in pure hexanes.[1]
Chirality
C2 on Morpholine
Potential for enantiomeric impurities (R vs S).[1][3][4]
Issue: "I have significant unreacted 3-chloropyridazine in my crude mixture."
Diagnosis:
The starting material, 3-chloropyridazine, is significantly less basic than your product.[1] The electron-withdrawing chlorine atom reduces the basicity of the pyridazine ring (
).
Solution: The "pH Swing" Extraction
You can separate the target from the halo-pyridazine using a controlled acid-base workup.
Step 1: Dissolve crude in Ethyl Acetate (EtOAc).[1]
Step 2: Extract with 1M HCl (pH ~1-2).
Mechanism:[1][5][6] Your product (morpholine amine) protonates and moves to the aqueous layer. The 3-chloropyridazine remains neutral and stays in the EtOAc layer.
Step 3: Discard the organic layer (containing the impurity).
Step 4: Basify the aqueous layer to pH > 10 using 4M NaOH.[1]
Step 5: Extract the now-neutral product back into DCM or EtOAc.[1]
Issue: "My product is co-eluting with the morpholine starting material on TLC."
Diagnosis:
Both your product and the N-ethyl-1-(morpholin-2-yl)methanamine starting material are secondary/tertiary amines with similar polarity on standard silica.[1]
Solution: Amine-Functionalized Silica or Modified Mobile Phases
Standard silica is acidic and causes "tailing" (streaking) of amines, making separation difficult.[1]
Mobile Phase Modifier: Use Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
Ratio: Start with 95:5:0.[1]5. The ammonia competes for the acidic silanol sites, sharpening the peaks.
Stationary Phase: Switch to Amine-functionalized silica (NH2-SiO2) . This eliminates the need for liquid ammonia and often provides orthogonal selectivity.
Issue: "The product is dark/black, and NMR shows broad baselines."
Diagnosis:
This indicates the presence of polymeric tars or residual Palladium (if a coupling reaction was used).
Solution: Scavenging & Filtration
Activated Charcoal: Dissolve in hot ethanol, add activated charcoal (10 wt%), reflux for 30 mins, and filter through Celite.
Pd Scavengers: If Pd was used, standard silica is insufficient.[1] Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine.[1]
Issue: "I need to separate the enantiomers (R vs S)."
Diagnosis:
The morpholin-2-yl group creates a chiral center.[1][7] If you used a racemic starting material, your product is a racemate.[1] Standard silica cannot separate these.[1]
Solution: Chiral Resolution
Analytical: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with Hexane:IPA:Diethylamine (80:20:0.1).[1]
Preparative: If Chiral HPLC is unavailable, try diastereomeric salt crystallization using L-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol/Acetone.[1]
Visualized Workflows
Workflow A: The "pH Swing" Purification Logic
Use this flowchart to determine the extraction path for removing non-basic impurities.
Caption: Figure 1. Acid-Base extraction strategy for separating basic pyridazin-3-amine derivatives from neutral halo-pyridazine precursors.
Workflow B: Chromatographic Decision Tree
Select the correct stationary phase based on impurity profile.[1]
Caption: Figure 2. Decision matrix for selecting chromatographic methods based on specific impurity types.
Experimental Protocols
Protocol 1: Salt Formation (Final Polish)
If chromatography yields an oil, converting the amine to a crystalline salt is the most effective method for high-purity isolation (>99%).[1]
Dissolution: Dissolve 1.0 g of the free base (oil) in 5 mL of dry Ethanol or Isopropanol.
Acid Addition: Slowly add 1.1 equivalents of Oxalic Acid (dissolved in hot ethanol) or HCl (4M in Dioxane).
Note: Oxalates often crystallize better than hydrochlorides for morpholine derivatives [1].[1]
Crystallization: Stir at room temperature for 1 hour. If no precipitate forms, cool to 0°C and scratch the flask walls.
Filtration: Filter the white solid and wash with cold ether.[1]
Protocol 2: Removal of Palladium (For Cross-Coupling Routes)
If your molecule was synthesized via Buchwald-Hartwig amination, residual Pd must be <10 ppm for biological assays.[1]
Reagent: Use SiliaMetS® Thiol or QuadraPure™ TU .[1]
Procedure:
Dissolve crude product in THF or EtOAc (10 mL/g).
Add scavenger resin (4 equivalents relative to expected Pd content).[1]
BenchChem. (2025).[1][5] Technical Support Center: Synthesis of 6-Propylpyridazin-3-amine. Retrieved from [1]
PubChem. (2026).[1] Pyridazin-3-amine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
University of Regina. (2026).[1] pKa Values of Some Piperazines and Amines at Different Temperatures. Retrieved from [1]
Moynihan, H. A., & Horgan, D. E. (2017).[1][9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [1]
Technical Support Center: Navigating the Hygroscopic Nature of Pyridazine-Amine Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-amine salts. This guide is designed to provide you with in-depth, field-proven insights into...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-amine salts. This guide is designed to provide you with in-depth, field-proven insights into the challenges posed by the hygroscopic nature of these compounds and to offer practical, actionable solutions. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and mitigate issues related to moisture sensitivity in your experiments and formulations.
Understanding the Challenge: The Inherent Hygroscopicity of Pyridazine-Amine Salts
Pyridazine-containing compounds are a significant class of nitrogen-containing heterocycles with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2][3] When these basic pyridazine moieties are formulated as salts with various amine counterparts, the resulting products can exhibit a pronounced tendency to absorb moisture from the atmosphere—a property known as hygroscopicity.
This moisture uptake is not merely a physical inconvenience; it can significantly impact critical attributes of an active pharmaceutical ingredient (API), including its chemical stability, physical form, and manufacturability.[4][5][6] The presence of absorbed water can lead to chemical degradation, changes in crystal structure, and alterations in flowability and compaction properties, all of which are critical considerations in drug development.[7][8][9]
This guide will address the common questions and troubleshooting scenarios you may encounter when working with these valuable but often challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridazine-amine salts so hygroscopic?
The hygroscopicity of pyridazine-amine salts stems from the fundamental chemical structures of the constituent ions. The pyridazine ring, with its two adjacent nitrogen atoms, and the amine counterion both possess lone pairs of electrons and polar N-H bonds that can readily form hydrogen bonds with water molecules.[10][11] The polarity of the atoms within the API and the surface chemistry of the salt particles are major factors influencing their affinity for water.[4][8]
Furthermore, the strength of the crystal lattice plays a crucial role. A weaker crystal lattice, characterized by lower lattice energy, can be more easily disrupted by water molecules, which then integrate into the crystal structure or lead to deliquescence (dissolving in the absorbed water). The specific counterion chosen has a profound effect on the physicochemical properties of the salt, including its hygroscopicity.[12][13]
Troubleshooting Guide
Issue 1: My pyridazine-amine salt is rapidly gaining weight and becoming difficult to handle. What is happening and what can I do?
What's Happening: Your salt is exhibiting classic hygroscopic behavior. The weight gain is due to the absorption of atmospheric moisture. This can lead to issues such as clumping, poor flowability, and ultimately, inaccurate weighing for your experiments. In severe cases, the solid may become a sticky or liquid-like substance, a phenomenon known as deliquescence.[14]
Immediate Actions & Solutions:
Controlled Environment: Immediately transfer the material to a controlled environment with low relative humidity (RH). This can be a glove box with a dry nitrogen or argon atmosphere, or a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate).
Drying: If the material has already absorbed a significant amount of water, it may need to be dried.
Vacuum Oven: Drying in a vacuum oven at a temperature well below the salt's melting or decomposition point is a common and effective method.
.
Accurate Weighing: For future handling, always weigh hygroscopic materials in a low-humidity environment. If this is not possible, weigh the sample quickly and in a closed container to minimize exposure to ambient air.
Long-Term Strategy: Re-evaluation of the Salt Form
If a particular pyridazine-amine salt is consistently problematic due to its hygroscopicity, it may be beneficial to explore alternative salt forms.[15][16][17] A systematic salt screening study can identify counterions that produce a more stable and less hygroscopic crystalline form.[18][19] The difference in the pKa of the drug and the counterion should ideally be at least 2-3 units to form a stable salt.[19]
Issue 2: I'm observing changes in the physical appearance and analytical data (e.g., XRPD, DSC) of my salt over time. Could this be related to humidity?
What's Happening: Yes, this is a strong indication of a humidity-induced physical transformation. Absorbed moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material or inducing a change in the crystalline form (polymorphism).[20] This can manifest as:
X-Ray Powder Diffraction (XRPD): Changes in peak positions or the appearance of new peaks indicate a polymorphic transformation. A complete loss of sharp peaks suggests amorphization.[21]
Differential Scanning Calorimetry (DSC): You might observe shifts in the melting point, the appearance of dehydration endotherms, or changes in the glass transition temperature.
Investigative Workflow:
To systematically investigate the effect of humidity, a Dynamic Vapor Sorption (DVS) analysis is the industry-standard technique.[9][]
Sample Preparation: Place a small, accurately weighed amount of your pyridazine-amine salt (typically 5-10 mg) onto the DVS sample pan.
Drying Step: Begin the experiment with a drying step, usually at 0% RH, until the sample weight stabilizes. This establishes the dry mass of the sample.
Sorption/Desorption Isotherm: Program the instrument to incrementally increase the RH in defined steps (e.g., 10% increments from 0% to 90% RH) for the sorption phase. At each step, the instrument holds the RH constant until the sample weight equilibrates. Following the sorption phase, the RH is incrementally decreased back to 0% to measure the desorption profile.
Data Analysis: The output is a moisture sorption isotherm, which plots the change in mass versus RH. This plot will reveal the extent of hygroscopicity and indicate if any critical humidity points lead to physical changes.
Data Presentation: Interpreting DVS Isotherms
Hygroscopicity Classification
Water Uptake at 25°C / 80% RH
Typical DVS Isotherm Shape
Slightly Hygroscopic
> 0.2% and < 2%
Gradual, relatively flat curve
Hygroscopic
> 2% and < 15%
Steeper curve, more significant weight gain
Very Hygroscopic
> 15%
Very steep curve
Deliquescent
Sufficient water is absorbed to form a solution
Sharp, almost vertical increase in weight at a specific RH
This classification is based on the European Pharmacopoeia guidelines.[9]
Visualization: DVS Analysis Workflow
Caption: Workflow for characterizing hygroscopicity using DVS.
Issue 3: My highly hygroscopic pyridazine-amine salt is essential for my research. How can I improve its properties without changing the salt form?
What's Happening: You have a promising but challenging API where resynthesis or re-screening of salt forms is not feasible. In this scenario, formulation and crystal engineering strategies can be employed to mitigate the inherent hygroscopicity.
Mitigation Strategy: Co-crystallization
A powerful technique is the formation of a co-crystal. A co-crystal is a multi-component crystalline solid where the API and a co-former (a benign molecule, often from the FDA's GRAS list) are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonding.[4][5][23]
The Causality Behind Co-crystallization's Effectiveness:
By introducing a suitable co-former, you can create a new crystal lattice with a higher lattice energy. This more stable structure can physically shield the hygroscopic sites of the pyridazine-amine salt from interacting with water molecules.[7][8] In essence, the co-former engages in the hydrogen bonding that water would otherwise participate in, thereby reducing the material's affinity for moisture.[5]
Co-former Selection: Choose a range of pharmaceutically acceptable co-formers (e.g., carboxylic acids like benzoic acid, dicarboxylic acids like succinic acid, or amides like nicotinamide).
Stoichiometric Mixture: Prepare solutions containing the pyridazine-amine salt and the co-former in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1) in a suitable solvent or solvent system in which both components are soluble.
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This encourages the formation of well-ordered crystals.
Characterization: Analyze the resulting solids using techniques like XRPD, DSC, and microscopy to confirm the formation of a new crystalline phase, distinct from the starting materials.
Hygroscopicity Testing: Subject the confirmed co-crystals to DVS analysis to quantify the improvement in moisture stability compared to the original salt.
Visualization: Logic of Co-crystallization for Hygroscopicity Reduction
Caption: Co-crystallization shields hygroscopic sites, reducing water affinity.
Other formulation strategies to consider include film coating or encapsulation to create a physical barrier against moisture, or co-processing with hydrophobic excipients that can divert water away from the active ingredient.[24][[“]][26]
By understanding the underlying chemical principles and employing systematic characterization and mitigation strategies, the challenges posed by the hygroscopic nature of pyridazine-amine salts can be effectively managed, ensuring the integrity and successful development of your valuable compounds.
References
Dhondale, M.R., Thakor, P., Nambiar, A.G., Singh, M., Agrawal, A.K., Shastri, N.R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
Dhondale, M.R., Thakor, P., Nambiar, A.G., Singh, M., Agrawal, A.K., Shastri, N.R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]
Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. OUCI. [Link]
Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [Link]
Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Strickley, R. G. (2004). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Crest Premedia. [Link]
Creative Biolabs. Salt Selection. Creative Biolabs. [Link]
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]
Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]
Kumar, L. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]
Morris, K. R., et al. (1994). An integrated approach to the selection of optimal salt form for a new drug candidate. International Journal of Pharmaceutics. [Link]
Mohd Isa, E. D., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors. [Link]
Raparthi, N., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. [Link]
D'Hondt, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
Zhang, X., et al. (2018). CO 2 Capture by Water-Lean Amino Acid Salts: Absorption Performance and Mechanism. ACS Publications. [Link]
Al-Juaied, M. A., & Rochelle, G. T. (2003). Determination of the Structural Features of Distinct Amines Important for the Absorption of CO2 and Regeneration in Aqueous Solution. Industrial & Engineering Chemistry Research. [Link]
Gupta, P., & Garg, R. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
Raparthi, N., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]
Rusanov, V. D., & Fridman, A. A. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]
Newman, A., et al. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]
Babu, N. J., & Nangia, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
Caplow, M. (1968). Mechanism of carbamate formation and breakdown. Journal of the American Chemical Society. [Link]
Kumar, L. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]
Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
Amca, E., & Yagci, Y. (2019). Counterion Effect of Amine Salts on Ring-Opening Polymerization of 1,3-Benzoxazines. Istanbul Technical University. [Link]
Khan, N., et al. (2015). Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium. PMC. [Link]
Zannou, E. A., et al. (2005). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. [Link]
Bara, J. E., et al. (2011). Effect of Water and Temperature on Absorption of CO2 by Amine-Functionalized Anion-Tethered Ionic Liquids. The Journal of Physical Chemistry B. [Link]
Science.gov. (n.d.). hygroscopic salt particles: Topics. Science.gov. [Link]
Sharma, M., et al. (2014). Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. PubMed. [Link]
Zieger, P., et al. (2017). Revising the hygroscopicity of inorganic sea salt particles. ResearchGate. [Link]
Brown, A. D., & Woster, P. M. (2011). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
Al-Assiri, M. S. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Applied Sciences. [Link]
Chi, J., et al. (2021). Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. MDPI. [Link]
Biology Discussion. (2016). Active Water Absorption | Plant Physiology. Biology Discussion. [Link]
Technical Support Center: HPLC Method Development for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This document is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, scientifically-grounded answers to common questions and troubleshooting scenarios encountered during method development for this and structurally similar basic compounds.
Understanding the Analyte: Physicochemical Properties
Online prediction tools can provide valuable estimates for key parameters that guide our initial method development choices.[1][2]
Table 1: Predicted Physicochemical Properties of the Analyte
Property
Predicted Value
Implication for HPLC Method Development
Structure
Contains multiple basic nitrogen atoms (pyridazine, morpholine, ethylamine), making it susceptible to strong interactions with acidic silanols on silica-based columns, potentially causing peak tailing.[3] The presence of polar functional groups suggests moderate to low retention in standard reversed-phase (RP) chromatography.[4]
pKa (most basic)
~8.5 - 9.5
The compound will be positively charged at acidic to neutral pH. To achieve good retention and peak shape in RP-HPLC, the mobile phase pH must be carefully controlled to be at least 2 units away from the pKa.[5]
logP
~1.0 - 2.0
A low logP value indicates hydrophilicity. This suggests that a highly aqueous mobile phase may be needed for retention on a C18 column, or that an alternative chromatographic mode like Hydrophilic Interaction Chromatography (HILIC) could be beneficial.[6]
UV Absorbance
λmax ~250-280 nm
The pyridazine ring is expected to be the primary chromophore. A UV-Vis spectrophotometer scan or a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for maximum sensitivity.[7]
Frequently Asked Questions (FAQs) for Initial Method Development
This section addresses the most common initial questions when setting up an HPLC method for a polar, basic analyte.
Q1: Which HPLC column should I select as a starting point?
Answer: The choice of column is critical for managing the basic nature of the analyte.
Recommended Start: A modern, base-deactivated C18 or C8 column with high purity silica and robust end-capping.[8][9] These columns are designed to minimize interactions between the charged analyte and residual acidic silanol groups on the silica surface, which are a primary cause of peak tailing.[3]
Alternative Option (Reversed-Phase): An embedded polar group (e.g., amide, carbamate) stationary phase can offer alternative selectivity and improved peak shape for basic compounds, especially in highly aqueous mobile phases.
Alternative Mode (HILIC): If retention on reversed-phase columns is insufficient even with highly aqueous mobile phases, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[4][10] HILIC utilizes a polar stationary phase (like bare silica or an amino column) with a high-organic mobile phase to retain polar compounds.[11]
Q2: How do I select the optimal mobile phase pH and buffer?
Answer: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[5]
pH Selection Strategy:
Because the analyte is basic, you have two primary strategies:
Low pH (e.g., pH 2.5 - 3.5): At this pH, the analyte will be fully protonated (positively charged), and the silica surface's silanol groups will also be protonated (neutral), minimizing strong ionic interactions that cause tailing.[3][12] This is often the best starting point.
High pH (e.g., pH 9.0 - 10.0): At a pH well above the analyte's pKa, it will be in its neutral, free-base form. This increases its hydrophobicity and retention on a reversed-phase column.[5][13] This approach requires a pH-stable column (e.g., hybrid or polymer-based) to prevent degradation of the silica stationary phase.[12][14]
Buffer Selection:
A buffer is essential to maintain a constant pH and ensure reproducible results.[15]
For Low pH: 10-25 mM phosphate buffer or 0.1% formic acid or trifluoroacetic acid (TFA) are common choices.[16][17] Note that TFA is a strong ion-pairing agent and can suppress signal in mass spectrometry (MS) detection.[17]
For High pH: Ammonium acetate or ammonium bicarbonate buffers are suitable, especially for MS compatibility.[17][18]
General Rule: Always choose a buffer whose pKa is within +/- 1 unit of your target mobile phase pH for maximum buffering capacity.[16] The buffer concentration should be sufficient for good peak shape, typically between 10-50 mM.[15]
Q3: What are the recommended starting gradient and detector settings?
Answer: A generic screening gradient is the most efficient way to begin.
Use the PDA scan to find the λmax for optimal sensitivity.[7]
Systematic Method Development & Troubleshooting
Method development is an iterative process. The following workflow and troubleshooting guide will help you systematically refine your method and address common issues.
Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method from initial screening to final optimization.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide: Q&A Format
Q: My analyte peak is tailing severely. What are the primary causes and how can I fix it?
A: Peak tailing for basic compounds is almost always due to secondary interactions with the stationary phase or a non-ideal mobile phase.[3][22] Here’s how to troubleshoot it:
Cause 1: Silanol Interactions: The positively charged analyte is interacting with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[3]
Solution A (Lower pH): Decrease the mobile phase pH to below 3. This protonates the silanols (Si-OH), neutralizing them and minimizing the ionic interaction.[3]
Solution B (Use a Better Column): Ensure you are using a high-quality, base-deactivated, or end-capped column specifically designed to shield these silanols.[9]
Solution C (Add a Competing Base): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[21]
Solution: Reduce the injection volume or dilute your sample.
Cause 3: Physical Issues: A void at the column inlet or a partially blocked frit can distort the flow path.[3]
Solution: First, inject a neutral compound (e.g., toluene). If it also tails, the problem is likely physical.[9] Try reversing and flushing the column (if the manufacturer allows) or replace the column.
The following decision tree can guide your troubleshooting process for peak tailing.
Caption: Decision tree for troubleshooting peak tailing.
Q: My retention time is drifting between injections. What should I check?
A: Retention time instability points to a lack of equilibrium or a change in the system over time.
Cause 1: Insufficient Column Equilibration: The column was not properly conditioned with the initial mobile phase before starting the sequence.
Solution: For a gradient method, ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes before the first injection.
Cause 2: Mobile Phase Issues: The mobile phase was prepared incorrectly, or one component is evaporating faster than the other (especially in pre-mixed mobile phases).
Solution: Prepare fresh mobile phase daily.[16] Use a mobile phase blender (quaternary pump) instead of manually pre-mixing if possible. Ensure buffer components are fully dissolved and the pH is measured before adding the organic solvent.[12]
Cause 3: Temperature Fluctuations: The column temperature is not controlled or is fluctuating.
Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C).
Q: I can't separate my main peak from a closely eluting impurity. What can I do?
A: Improving resolution requires changing the selectivity of the separation.
Solution 1: Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of your target peaks. This gives more time for the separation to occur.
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity because they have different interactions with the analyte and stationary phase.
Solution 3: Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of the analyte or impurities, leading to large shifts in retention and potentially resolving the peaks.[5] This is often the most effective tool.
Solution 4: Change the Stationary Phase: If other options fail, changing to a column with a different stationary phase (e.g., from C18 to Phenyl or an embedded polar group column) will provide a different selectivity.
System Suitability Testing (SST)
Before analyzing any samples, you must verify that your complete analytical system is performing adequately.[23][24] This is done by running a System Suitability Test (SST).[25]
Protocol: Performing a System Suitability Test
Prepare a standard solution of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine at a known concentration.
Make five or six replicate injections of this standard solution.
Calculate the key SST parameters based on the resulting chromatograms.
Table 3: Key System Suitability Parameters and Acceptance Criteria (USP <621>)
Parameter
Purpose
Typical Acceptance Criteria
Precision/Repeatability
Ensures the injector and pump are working consistently.
Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.[23]
Measures the separation between two adjacent peaks.
Rs > 2.0 (if a closely eluting peak is present).[23]
If all SST criteria are met, the system is ready for sample analysis.[26] If not, the issues must be troubleshooted before proceeding.[24]
References
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025).
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds - Benchchem.
How to Develop HPLC Method for Basic Compounds - Pharma Knowledge Forum. (2024).
Your guide to select the buffer in HPLC development part 1 - PharmaCores. (2025).
Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (2019).
Control pH During Method Development for Better Chromatography - Agilent.
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich.
Reversed-phase HPLC Buffers.
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho Pharmaceuticals. (2020).
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. (2012).
HPLC Methods for analysis of Morpholine - HELIX Chromatography.
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies.
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (2001).
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004).
Peak Tailing in HPLC - Element Lab Solutions.
HPLC Peak Tailing - Axion Labs. (2022).
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing).
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. (2004).
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025).
Propersea (Property Prediction) - PSDS.
Developing HPLC Methods - Sigma-Aldrich.
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025).
Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other.
Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs.
System Suitability in HPLC Analysis | Pharmaguideline.
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. (2026).
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025).
Author: BenchChem Technical Support Team. Date: February 2026
TECHNICAL SUPPORT CENTER: STABILITY PROTOCOLSSubject: Preventing Oxidation of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Ticket ID: OX-PROTO-442
Status: Open
Responder: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The Structural Vulnerability
Welcome to the Stability Support Center. You are likely encountering degradation issues with N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. To solve this, we must first understand why this molecule is failing.
This compound possesses three distinct "Redox Hotspots" that make it uniquely sensitive to oxidative stress:
The Morpholine Secondary Amine (Critical): If the morpholine nitrogen is unsubstituted (as implied by "morpholin-2-ylmethyl"), it is a secondary amine. These are highly susceptible to radical oxidation, forming hydroxylamines (
) and nitrones, which lead to ring opening and polymerization (browning).
The Exocyclic Tertiary Amine: The nitrogen linking the ethyl group and the pyridazine ring is electron-rich and prone to forming N-oxides (
peak), especially in the presence of peroxides.
The Pyridazine Ring: While generally stable, the 1,2-diazine system can coordinate transition metals (Pd, Cu, Fe). Trace metals from synthesis act as catalysts (Fenton chemistry), accelerating the oxidation of the amine side chains.
Module 1: Storage & Handling (The "Yellowing" Issue)
User Question: "My white solid turned yellow/brown after two weeks in the fridge. Is it still usable?"
Diagnosis: The color change indicates the formation of conjugated radical species or N-oxides . This is an autocatalytic radical chain reaction initiated by trace oxygen or light.
Troubleshooting Protocol:
Parameter
Standard Condition (Risk)
Optimized Protocol (Safe)
Atmosphere
Air (Headspace O₂)
Argon Flush: Argon is heavier than air and blankets the solid. Nitrogen is acceptable but less effective for long-term storage.
Physical State
Free Base (Oil/Amorphous)
Salt Formation: Convert the free base to a crystalline salt (e.g., Dihydrochloride or Tosylate). The protonated amine () is electronically deactivated against oxidation.
-20°C (Freezer): Arrhenius kinetics dictate that degradation rates drop significantly at lower temperatures.
Actionable Step:
If the compound is yellow but >90% pure by LCMS, recrystallize immediately as a salt. If it is an oil, dissolve in degassed solvent, filter through a 0.2 µm PTFE filter (to remove particulate radical initiators), and re-concentrate.
Module 2: Solvents & Reagents (The Hidden Killers)
User Question: "I see degradation immediately upon dissolving the compound in THF or Dioxane. Why?"
Diagnosis: Ethers (THF, Dioxane, Et₂O) form organic peroxides upon exposure to air. These peroxides transfer an oxygen atom to your tertiary amine, creating the N-oxide impurity almost instantly.
Visualizing the Threat:
Figure 1: The "Silent Killer" pathway where solvent impurities oxidize the target amine.
The "Zero-Peroxide" Protocol:
Test First: Do not trust the label. Use a semi-quantitative peroxide test strip (e.g., Quantofix).
Safe Limit: < 5 mg/L (ppm).
Danger Zone: > 20 mg/L.
Scavenging Protocol (If > 5 ppm):
Method A (Activated Alumina): Pass the solvent through a short column of activated basic alumina. The polar alumina adsorbs peroxides.
Method B (Sparging): For non-ether solvents (MeOH, DCM), sparge with Argon for 15 minutes per 100 mL to remove dissolved oxygen.
Module 3: Synthesis & Workup (Yield Optimization)
User Question: "I'm losing yield during the workup. The crude LCMS looks messy."
Diagnosis: Transition metals (from cross-coupling steps) are coordinating to the pyridazine nitrogens. During the aqueous workup (exposed to air), these metal complexes catalyze the oxidation of the morpholine ring.
The "Metal-Free" Workflow:
Quench: Add a metal scavenger (e.g., QuadraPure™ TU or N-Acetylcysteine ) to the reaction mixture before exposing it to air. This binds the metal (Pd/Cu) and prevents it from acting as an oxidation catalyst.
pH Control: Avoid acidic workups if possible. Acidification can protonate the morpholine (good for stability) but might trap the compound in the aqueous phase. If you must acidify, use degassed buffers.
Drying: Do not dry the organic layer over
for extended periods in open air. Filter and concentrate immediately.
Module 4: Analytical Artifacts (The "Ghost" Peak)
User Question: "My LCMS shows a large M+16 peak (N-oxide), but the NMR looks clean. Is my sample oxidized?"
Diagnosis: This is likely In-Source Oxidation . The high voltage and heat in the ESI (Electrospray Ionization) source can oxidize the amine during analysis, creating a "ghost" impurity that doesn't exist in the flask.
Verification Protocol:
Step
Action
Logic
1
Diluent Check
Dissolve sample in degassed MeOH. Inject immediately.
2
Flow Rate
Increase LC flow rate. Faster elution reduces residence time in the hot source.
3
The "Antioxidant Spike"
Add trace BHT (Butylated hydroxytoluene) or Ascorbic Acid to the LC vial.
4
Result
If the M+16 peak disappears or shrinks with BHT, it was an artifact. If it remains, your bulk sample is oxidized.
Decision Logic:
Figure 2: Diagnostic workflow to distinguish real degradation from analytical artifacts.
References
Amine Oxidation Mechanisms
Topic: Mechanism of radical oxidation in secondary amines (morpholine context).
Source: Encyclopedia of Reagents for Organic Synthesis (EROS). "Morpholine."[1][2]
URL:
Peroxide Removal Protocols
Topic: Removal of peroxides from THF and ethers using activated alumina.[3]
Advanced Characterization Guide: Mass Spectrometry Fragmentation of Pyridazin-3-amine Derivatives
Executive Summary Pyridazin-3-amine derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Their structural uniqueness lies in the 1,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridazin-3-amine derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Their structural uniqueness lies in the 1,2-diazine (N-N) bond, which imparts distinct physicochemical properties compared to their 1,3- (pyrimidine) and 1,4- (pyrazine) isomers.
This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of pyridazin-3-amines. Unlike standard spectral libraries that merely list peaks, this document explains the causality of fragmentation—specifically the lability of the N-N bond and the Retro-Diels-Alder (RDA) mechanisms—enabling researchers to confidently distinguish this scaffold from isomeric impurities during drug development.
Mechanistic Foundations: The 1,2-Diazine Signature
To interpret the MS/MS spectrum of a pyridazin-3-amine, one must understand the charge localization and bond stability inherent to the scaffold.
Protonation Dynamics (ESI+)
In Electrospray Ionization (positive mode), protonation is the initiating step.
Site of Protonation: While the exocyclic amine (
) is a potential site, density functional theory (DFT) and gas-phase basicity studies indicate that the ring nitrogen at position 2 (N2) is the preferred protonation site.
Reasoning: Protonation at N2 is stabilized by resonance donation from the electron-rich amino group at C3. This creates a stable precursor ion
The defining feature of pyridazine fragmentation is the weakness of the N-N single bond compared to C-N or C-C bonds.
Primary Failure Mode: Upon Collision-Induced Dissociation (CID), the vibrationally excited ion often undergoes ring contraction or cleavage centered around this bond.
Diagnostic Neutral Loss: The extrusion of molecular nitrogen (
, 28 Da) is the "fingerprint" of the pyridazine core, distinguishing it from pyrimidines and pyrazines which typically lose HCN (27 Da) as their primary step.
In synthesis, distinguishing regioisomers is a common challenge. The following table contrasts the fragmentation behavior of the three primary diazine-amine isomers.
Table 1: Comparative MS/MS Fragmentation Profiles
Feature
Pyridazin-3-amine
Pyrimidin-2-amine
Pyrazin-2-amine
Structure
1,2-diazine
1,3-diazine
1,4-diazine
Primary Neutral Loss
(28 Da)
HCN (27 Da)
HCN (27 Da)
Secondary Loss
HCN (27 Da)
(17 Da)
(26 Da)
Mechanism
N-N Cleavage / RDA
Retro-Diels-Alder
Ring Cleavage
Diagnostic m/z (Parent 96)
m/z 68 (Loss of )
m/z 69 (Loss of HCN)
m/z 69 (Loss of HCN)
Distinguishability
High (Unique 28)
Low (Overlaps with Pyrazine)
Low (Overlaps with Pyrimidine)
Analyst Note: If your spectrum shows a dominant initial loss of 28 Da (
) rather than 27 Da (HCN), you can confirm the presence of the pyridazine core with high confidence.
Detailed Fragmentation Pathways[3][4]
The fragmentation of pyridazin-3-amine (
) follows three competing pathways. The dominance of these pathways depends on collision energy (CE), but the extrusion is structurally diagnostic.
Pathway A: Nitrogen Extrusion (Diagnostic)
This is the most critical pathway for identification.
Precursor:
.
Mechanism: Cleavage of the N-N bond followed by ring contraction.
Product: Formation of a radical cation or unsaturated carbocycle (e.g., cyclobutadienyl derivative) via loss of
.
Result: Fragment at m/z 68 .
Pathway B: Nitrile Elimination (Common)
Like other N-heterocycles, pyridazines can lose HCN.
Mechanism: Ring opening allows the ejection of HCN (27 Da).
Result: Fragment at m/z 69 .
Ambiguity: This overlaps with pyrimidine/pyrazine fragmentation, so it is less diagnostic than Pathway A.
Pathway C: Deamination (Substituent Driven)
Mechanism: Homolytic cleavage of the exocyclic C-N bond.
Result: Loss of
(17 Da) to yield m/z 79 .
Context: This is common in ESI but often less intense than ring cleavage at higher collision energies.
Visualization: Fragmentation Logic Tree
The following diagram maps the decision tree for interpreting these spectra.
Caption: Figure 1. ESI-MS/MS fragmentation tree for pyridazin-3-amine. The green path (N2 loss) is the primary diagnostic indicator for the pyridazine scaffold.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data that can be compared against the pathways above, follow this standardized ESI-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic
loss.
Sample Preparation
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
Why: Formic acid ensures efficient protonation of the N2 ring nitrogen (
Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC-coupled).
Capillary Voltage: 3.0 – 3.5 kV.
Collision Energy (CE) Ramping
A single CE often misses critical transitions. Use a "Stepped CE" approach to validate the structure.
Table 2: Stepped Collision Energy Protocol
Step
CE Setting
Target Observation
Low (10-15 eV)
Soft
Isolate (m/z 96). Confirm no in-source fragmentation.
Med (20-30 eV)
Optimal
Critical Step. Observe competition between (m/z 68) and (m/z 69).
High (35-50 eV)
Hard
Complete pulverization. Observe low mass ions (m/z 41, 42) for confirmation of carbon backbone.
Visualization: Experimental Workflow
Caption: Figure 2. Standardized ESI-MS/MS workflow for structural validation of pyridazin-3-amine derivatives.
References
Kodama, T., Sasaki, I., & Sugimura, H. (2021).[4] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[4] The Journal of Organic Chemistry, 86(13), 8926–8932. Link
Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[5] Link
University of Basrah. Diazines: Pyridazine, Pyrimidine and Pyrazine. College of Science Department of Chemistry. Link
University of Alabama Birmingham. Ion fragmentation of small molecules in mass spectrometry. BMG 744 - Mass Spectrometry Course. Link
Comparative Guide: Validating Purity of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine via HPLC
Executive Summary Validating the purity of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a classic chromatographic challenge: separating a highly polar, basic small molecule without compromising peak symmetr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Validating the purity of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a classic chromatographic challenge: separating a highly polar, basic small molecule without compromising peak symmetry or retention.[1]
This guide compares three distinct methodological approaches to validating this compound. While traditional acidic reversed-phase methods often fail due to silanol interactions (leading to peak tailing), this guide demonstrates why High-pH Reversed-Phase Chromatography (pH 10) is the superior "Gold Standard" for this specific scaffold.[1] We provide a self-validating protocol compliant with ICH Q2(R2) guidelines.
Side Chain: Morpholine (Aliphatic secondary amine, pKa ~8.4).
Chromatographic Risk: The morpholine nitrogen protonates at neutral/low pH, causing severe peak tailing on standard silica columns and early elution (low
).
Comparative Method Development
We evaluated three separation strategies. The following table summarizes the performance metrics typically observed for this class of basic heterocycles.
Table 1: Performance Comparison of Separation Modes
Feature
Method A: Traditional Acidic
Method B: High pH (Recommended)
Method C: HILIC
Stationary Phase
Standard C18 (e.g., Zorbax SB-C18)
Hybrid Silica C18 (e.g., XBridge BEH)
Bare Silica or Amide
Mobile Phase pH
pH 2.5 (0.1% Formic Acid)
pH 10.0 (10mM NH₄HCO₃)
pH 3.0 - 6.0 (Ammonium Acetate)
Analyte State
Ionized ()
Neutral ()
Ionized ()
Retention ()
Low (Elutes near void)
High (Hydrophobic retention)
High (Polar retention)
Tailing Factor ()
> 1.8 (Poor)
< 1.2 (Excellent)
~1.3 (Good)
MS Sensitivity
High
High (Negative/Positive mode)
Moderate (Salt suppression)
Robustness
Low (Sensitive to silanol activity)
High (Thermodynamically stable)
Low (Long equilibration times)
Expert Insight: The Causality of Failure in Method A
In Method A, the morpholine moiety (pKa ~8.4) is fully protonated.[1] Positive charges interact strongly with residual deprotonated silanols (
) on the column surface.[1] This secondary interaction causes the characteristic "shark fin" tailing, which ruins resolution between the main peak and closely eluting impurities [1][2].
Recommendation: Proceed with Method B (High pH) . By operating at pH 10, we suppress the ionization of the morpholine nitrogen. The neutral molecule interacts purely via hydrophobic partition, resulting in sharp peaks, higher loadability, and orthogonal selectivity compared to acidic methods [3].
Strategic Decision Workflow
The following diagram illustrates the logic flow for selecting the validation method based on the physicochemical properties of the amine.
Figure 1: Decision tree for method selection based on analyte ionization states.
Validated Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, the run is automatically invalidated.
Figure 2: Step-by-step validation workflow ensuring data integrity.
References
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A.
Waters Corporation. (2023).[1] "Strategies for the Separation of Basic Compounds." Waters Application Notes.
Agilent Technologies. (2022).[1] "Method Development Guide for Basic Compounds using High pH." Agilent Technical Overview.
ICH. (2024).[1][2] "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[1]
PubChem. (2025).[1] "2-Morpholinoethylamine and related structures." National Library of Medicine.[1]
A Comparative Guide to Reference Standards for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals The Critical Role of a Well-Characterized Reference Standard In drug discovery and development, the accuracy and reproducibility of experimental data are pa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of a Well-Characterized Reference Standard
In drug discovery and development, the accuracy and reproducibility of experimental data are paramount. A reference standard serves as the benchmark against which all analytical measurements are compared. For a novel compound like N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, the establishment of a high-purity, well-characterized reference standard is the foundational step for:
Accurate quantification in biological matrices.
Reliable impurity profiling of synthesized batches.
Consistent in vitro and in vivo assay results.
Regulatory submissions where the identity and purity of the active pharmaceutical ingredient (API) must be unequivocally demonstrated.
The absence of a commercial standard necessitates a strategic approach to its in-house creation and validation.
Comparative Analysis: In-House Primary Standard vs. Alternative Approaches
Researchers may be tempted to use more readily available, but less suitable, alternatives. Here, we compare the scientifically robust approach of creating a primary reference standard with these higher-risk alternatives.
Feature
In-House Primary Reference Standard
Alternative 1: Uncharacterized "Pure" Compound
Alternative 2: Structurally Related Compound
Purity
>99.5% by multiple orthogonal methods
Unknown, assumed to be high
High, but not the target analyte
Identity
Unequivocally confirmed by NMR, MS, IR
Assumed based on synthesis route
Confirmed, but for the wrong molecule
Traceability
Full history of synthesis, purification, and characterization
Lacking
Traceable, but to a different compound
Accuracy in Assays
High
Low to moderate; potential for significant error
Low; introduces systematic bias
Regulatory Acceptance
High
None
None
As the data clearly indicates, relying on anything other than a fully characterized in-house standard introduces significant and unacceptable risks to a research or development program.
Workflow for In-House Reference Standard Development
The following sections detail the necessary steps to synthesize, purify, and thoroughly characterize N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine to establish it as a primary reference standard.
Caption: Workflow for in-house reference standard development.
Proposed Synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
A plausible synthetic route can be adapted from known chemical literature involving the synthesis of related pyridazine and morpholine derivatives.[1][2][3] A key strategy involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a protected morpholine derivative, followed by N-alkylation.
Step 1: Synthesis of 2-(chloromethyl)morpholine
This can be achieved by the reduction of morpholine-2-carboxylic acid to the corresponding alcohol, followed by chlorination.
Step 2: Synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine
3-Aminopyridazine can be reacted with the prepared 2-(chloromethyl)morpholine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile.
Step 3: N-ethylation
The secondary amine of N-(morpholin-2-ylmethyl)pyridazin-3-amine can then be selectively ethylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate.
Purification to Reference Standard Grade
The crude product from the synthesis will contain unreacted starting materials, by-products, and residual solvents. Achieving >99.5% purity requires a robust purification strategy.
Protocol: Preparative HPLC Purification
Column: A C18 reversed-phase preparative HPLC column is a suitable choice.
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is typically used. The gradient should be optimized for the best separation of the target compound from its impurities.
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and inject it onto the column.
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Lyophilization: For a final drying step to remove residual water and obtain a fine powder, lyophilization is recommended.
Comprehensive Characterization and Qualification
This is the most critical phase. A battery of orthogonal analytical techniques must be employed to unequivocally confirm the identity and purity of the putative reference standard.
3.3.1. Structural Elucidation
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. The spectra should be consistent with the proposed structure of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, which should match the calculated theoretical mass to within a few parts per million (ppm), confirming the elemental composition.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
3.3.2. Purity Assessment
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method should be developed to determine the purity of the standard. Analysis should be performed at multiple wavelengths to ensure no impurities are co-eluting. Purity is typically determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[4][5]
Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.
Thermogravimetric Analysis (TGA): Determines the amount of residual water and solvents.
Table 1: Example Characterization Data for a Qualified In-House Reference Standard
Analytical Technique
Parameter
Specification
Result
¹H NMR
Chemical Shifts & Coupling Constants
Consistent with proposed structure
Conforms
¹³C NMR
Number and Chemical Shifts of Signals
Consistent with proposed structure
Conforms
HRMS
[M+H]⁺ (m/z)
Calculated: 237.1557
Observed: 237.1559
HPLC
Purity (Area %)
≥ 99.5%
99.8%
GC-MS
Residual Solvents
< 0.5% total
< 0.1%
Elemental Analysis
%C, %H, %N
Within ±0.4% of theoretical
Conforms
TGA
Water Content
≤ 0.5%
0.2%
Establishing a Protocol for Use and Storage
Once qualified, the reference standard must be handled and stored properly to maintain its integrity.
Storage: Store in a tightly sealed, amber glass vial at -20°C or below, protected from light and moisture.
Handling: Use calibrated balances and volumetric glassware. Prepare stock solutions in a suitable, high-purity solvent and store them under the same conditions as the solid material.
Re-qualification: The stability of the reference standard should be monitored periodically (e.g., annually) by re-analyzing its purity by HPLC.
Conclusion
While the absence of a commercially available reference standard for N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a challenge, it is not an insurmountable one. By following a rigorous, scientifically sound process of in-house synthesis, purification, and comprehensive characterization, a primary reference standard can be established. This investment of time and resources is essential for ensuring the validity, accuracy, and reproducibility of all subsequent research and development activities involving this compound. The use of uncharacterized materials or inappropriate surrogates is a scientifically flawed approach that will ultimately compromise the integrity of your data and the success of your program.
El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-18. [Link]
Chen, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
National Center for Biotechnology Information. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Raoof, S. S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Gholivand, M. B., & Khodadadian, M. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330. [Link]
Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. [Link]
Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]
Critchfield, F. E., & Johnson, J. B. (1956). Analysis of Aliphatic Amines. Analytical Chemistry, 28(4), 430-436. [Link]
Comparative Guide: IR Spectroscopy of Morpholine vs. Pyridazine Motifs
Topic: Comparative Guide to IR Spectroscopy of Morpholine and Pyridazine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide to IR Spectroscopy of Morpholine and Pyridazine Functional Groups
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In medicinal chemistry, morpholine and pyridazine rings are ubiquitous bioisosteres, yet they possess fundamentally different electronic and structural profiles.[1] Morpholine is a saturated, aliphatic heterocycle (
hybridized) often used to modulate solubility and basicity ().[1] Pyridazine is a planar, electron-deficient aromatic 1,2-diazine ( hybridized) utilized for -stacking interactions and hydrogen bond acceptance ().[1]
Distinguishing these moieties via Infrared (IR) Spectroscopy requires a precise understanding of vibrational modes beyond simple functional group tables.[1] This guide provides a definitive spectral breakdown, experimental protocols, and decision-making frameworks to validate these structures in synthetic workflows.
Structural & Electronic Context
Understanding the electronic environment is the prerequisite for interpreting the vibrational spectra.
Feature
Morpholine
Pyridazine
Structure
Aliphatic, Chair conformation (dynamic)
Aromatic, Planar ( symmetry)
Hybridization
(Tetrahedral geometry)
(Trigonal planar)
Key Bond Types
C-C, C-N, C-O (Single bonds)
C=C, C=N, N=N (Aromatic system)
Dipole Moment
High (Polar ether + amine)
High (Adjacent nitrogens repel, creating dipole)
IR Active Modes
Strong C-O-C stretch, Aliphatic C-H
Aromatic Ring Breathing, Heteroaromatic C=N
Detailed Spectral Analysis
3.1. The 3000 cm⁻¹ Divider (C-H Stretching)
The most immediate diagnostic tool is the C-H stretching region relative to 3000 cm⁻¹.
Morpholine (Aliphatic): Exhibits multiple bands below 3000 cm⁻¹ (typically 2800–2980 cm⁻¹).[1] These arise from symmetric and asymmetric stretching of the methylene (
) groups adjacent to the oxygen and nitrogen atoms.
Pyridazine (Aromatic): Exhibits weak-to-medium intensity bands above 3000 cm⁻¹ (typically 3010–3080 cm⁻¹). This is characteristic of the stiffer
bonds.
3.2. The Fingerprint Region & Heteroatom Markers
Morpholine: The Ether Signal
The morpholine ring contains a C-O-C ether linkage. Because the C-O bond is highly polar, it produces a very strong dipole change during vibration.[1]
Note: This is the "Asymmetric C-O-C Stretch." It is often the strongest peak in the morpholine spectrum and is absent in pyridazine.
Pyridazine: The Diazine Ring
Pyridazine lacks the ether band but shows characteristic aromatic ring modes.
C=N / C=C Ring Stretch:1550–1600 cm⁻¹ . Pyridazines often show a "doublet" or split peak in this region due to the asymmetry introduced by the N=N bond.
N=N Stretching: Unlike a simple azo compound (
), the N=N bond in pyridazine is part of a delocalized system.[1] It does not appear as a distinct isolated band but couples with the ring skeleton. However, a "Ring Breathing" mode involving the nitrogens is often observed near 950–1000 cm⁻¹ (analogous to pyridine’s breathing mode at 990 cm⁻¹).[1]
Morpholine is a secondary amine; Pyridazine is a tertiary imine-like system.[1]
Ring Skeletal
~1450 cm⁻¹ ( Scissoring)
1550–1600 cm⁻¹ (Aromatic C=C/C=N stretch)
Aromatic rings show signals >1500 cm⁻¹; Saturated rings do not.[1]
C-O-C Stretch
1050–1150 cm⁻¹ (Very Strong)
Absent
Key Differentiator. Look for the massive ether band.
Fingerprint
~800–900 cm⁻¹ (Sym. C-O-C)
950–1000 cm⁻¹ (Ring Breathing)
Pyridazine shows "breathing" modes typical of heteroaromatics.[1]
Experimental Protocols
To ensure high-fidelity spectra, specific sample preparation protocols must be followed.[1]
Protocol A: Liquid Film / ATR (For Free Base Morpholine)
Context: Morpholine is a hygroscopic liquid at room temperature.
Method: Attenuated Total Reflectance (ATR) with Diamond or ZnSe crystal.[1]
Critical Step:
Dehydration: Morpholine readily absorbs atmospheric water. Water creates a broad O-H band at 3400 cm⁻¹ that obscures the N-H stretch. Dry the sample over activated 3Å molecular sieves for 30 minutes prior to analysis.
Background: Run a fresh air background immediately before sampling to remove water vapor interferences.
Cleaning: Morpholine is basic.[2] Clean the ATR crystal with ethanol, not acidic solutions, to prevent salt formation on the crystal surface.[1]
Method: Transmission FT-IR via Potassium Bromide (KBr) pellet.[3]
Critical Step:
Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.
Grinding: Grind in an agate mortar until the powder is fine enough to not scatter light (flour-like consistency). Coarse particles cause the "Christiansen Effect," leading to distorted peak shapes (sloping baselines).[1]
Pressing: Press at 8–10 tons for 2 minutes under vacuum to remove air bubbles.
Validation: The pellet must be transparent, not cloudy.[1]
Visualizations
Figure 1: Spectral Assignment Decision Tree
Caption: Logical workflow for distinguishing Morpholine from Pyridazine using FT-IR spectral markers.
Figure 2: Experimental Workflow for Hygroscopic Amines (Morpholine)
Caption: Protocol for handling hygroscopic morpholine derivatives to prevent water interference in IR analysis.
References
NIST Mass Spectrometry Data Center. (2023). Morpholine Gas Phase IR Spectrum. National Institute of Standards and Technology. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on C-H stretch differentiation).
Billes, F., & Mikosch, H. (2005).[1] Vibrational spectroscopy of pyridazine derivatives. Journal of Molecular Structure, 744, 283-292.[1] (Detailed assignment of pyridazine ring modes).
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for Ether C-O-C and Diazine assignments).
Ozono, S., et al. (2023).[1] Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14, 9438–9444.[1] [Link][1]
Technical Guide: Elemental Analysis & Purity Profiling of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
[1] Executive Summary & Application Context N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a specialized heterocyclic fragment often utilized in the synthesis of kinase inhibitors (specifically CHK1/CHK2 inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Application Context
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a specialized heterocyclic fragment often utilized in the synthesis of kinase inhibitors (specifically CHK1/CHK2 inhibitors ) and GPCR ligands.[1] Its structural core—a pyridazine ring linked to a morpholine scaffold via an ethyl-substituted amine—balances lipophilicity with solubility, a critical parameter in optimizing oral bioavailability and reducing hERG channel liability in drug discovery campaigns.[1]
This guide provides a technical comparison of the Elemental Analysis (CHN) data for this compound against its synthetic precursors and common impurities.[1] For researchers, accurate CHN profiling is the primary "gatekeeper" method to validate the complete N-ethylation of the secondary amine precursor, a step prone to incomplete conversion or over-alkylation.[1]
Comparative Elemental Analysis Data
The following data tables provide the Theoretical Acceptance Criteria for the target compound compared to its direct synthetic precursor and a common oxidative impurity. In the absence of a specific certificate of analysis (CoA) for a custom synthesis, these theoretical values serve as the Absolute Standard for validation.
This table illustrates why Elemental Analysis is superior to simple LC-MS for bulk purity confirmation. The shifts in Carbon and Nitrogen percentages provide a definitive "fingerprint" for reaction success.[1]
Comparison Metric
Target vs. Precursor (Ethylation Check)
Target vs. N-Oxide (Stability Check)
Carbon
+3.78% (Significant Increase)
-3.99% (Significant Decrease)
Nitrogen
-3.64% (Dilution by Alkyl Group)
+1.69% (Relative Increase)
Analytical Insight
A Carbon value < 59.0% suggests incomplete ethylation (presence of Precursor).[1]
A Carbon value < 59.0% combined with high Oxygen (calc) suggests oxidation.[1]
0.4% , the following protocol must be strictly adhered to. Morpholine derivatives are frequently hygroscopic; moisture is the primary cause of EA failure.[1]
Phase 1: Sample Preparation (Critical)
Recrystallization: Purify the crude N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine using a solvent system of Ethyl Acetate/Hexane (1:3) or Ethanol to remove residual alkylating agents.[1]
Vacuum Drying:
Temperature: 45°C (Do not exceed 60°C to avoid volatile loss of the free base).
The following diagram visualizes the synthetic pathway and the specific role of Elemental Analysis in distinguishing the Target from its critical impurities.
Figure 1: Synthetic progression from Precursor to Target, highlighting the oxidative instability risk. Elemental Analysis serves as the critical checkpoint to differentiate the Target from both the starting material and the N-oxide impurity.[1]
References
Osborne, J. D., et al. (2016).[1][2][3] "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate." Journal of Medicinal Chemistry, 59(11), 5221–5237.[1][2] Link[1][2][4]
Context: Establishes the morpholin-2-ylmethyl-amine scaffold in kinase inhibitor design.
Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." The Journal of Organic Chemistry, 86(13), 8926–8932.[1] Link[1]
Context: Provides foundational methods for constructing the pyridazin-3-amine core.
Structural & Functional Profiling of Pyridazin-3-amine: A Crystallographic & MedChem Comparison Guide
The following guide provides an in-depth technical comparison of Pyridazin-3-amine (3-aminopyridazine) crystal structures, focusing on its application in structure-based drug design (SBDD). This analysis contrasts it wit...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Pyridazin-3-amine (3-aminopyridazine) crystal structures, focusing on its application in structure-based drug design (SBDD). This analysis contrasts it with its common isostere, 2-aminopyridine , to highlight unique supramolecular synthons and electronic properties.
Executive Summary: The Pyridazine Advantage
In medicinal chemistry, Pyridazin-3-amine (CAS: 5469-70-5) serves as a critical "scaffold hopping" alternative to the ubiquitous 2-aminopyridine. While both scaffolds present a donor-acceptor H-bonding motif, the introduction of the adjacent nitrogen (N2) in the pyridazine ring dramatically alters the electrostatic potential surface (ESP), reduces basicity (
~6.0 vs 6.86 for 2-aminopyridine), and creates unique -stacking vectors.
This guide evaluates the X-ray diffraction (XRD) data of pyridazin-3-amine derivatives to validate their stability, packing efficiency, and utility as kinase inhibitor cores (e.g., EGFR, CDK-2).
Comparative Crystallographic Analysis
The crystal packing of pyridazin-3-amine derivatives reveals a distinct preference for planar, hydrogen-bonded ribbons or dimers, often driven by the R2,2(8) supramolecular synthon.
2.1 Crystal Data Comparison: Pyridazine vs. Pyridine Scaffolds
The following table contrasts the crystallographic parameters of a representative pyridazin-3-amine derivative against the standard 2-aminopyridine.
Pyridazine N2 offers an extra acceptor site, allowing complex 2D networks.
Ring Planarity
RMSD < 0.01 Å
RMSD < 0.01 Å
Both are highly planar, facilitating intercalation.
N-N Bond Length
~1.33 - 1.36 Å
N/A (C-C ~1.38 Å)
The N-N bond induces a dipole moment shift, enhancing solubility.
-Stacking
Offset Face-to-Face (~3.6 Å)
T-shaped / Herringbone
Pyridazines show stronger face-to-face overlap due to lower electron density in the ring.
Key Insight: The "extra" nitrogen (N2) in pyridazin-3-amine is not merely a bystander; it acts as a weak H-bond acceptor, often bridging molecules in the crystal lattice to form 3D networks rather than the simple 1D chains seen in 2-aminopyridines.
Supramolecular Synthons & Mechanism
Understanding the hydrogen bonding logic is essential for designing co-crystals or predicting ligand-protein binding.
3.1 The "N-N" Electronic Effect
In 2-aminopyridine, the endocyclic nitrogen is the primary acceptor. In pyridazin-3-amine , the N1 and N2 atoms share the electron deficiency.
Amine Tautomer Dominance: XRD data confirms the amino form (
) is preferred over the imino () tautomer in the solid state, stabilized by intermolecular H-bonds.
Binding Vector: The N2 atom allows for a "bidentate" recognition motif that is geometrically distinct from the 1,3-arrangement in pyrimidines.
3.2 Workflow: From Synthesis to Diffraction
The following diagram outlines the validated protocol for obtaining diffraction-quality single crystals of pyridazin-3-amine derivatives.
Figure 1: Optimized workflow for growing and solving pyridazin-3-amine derivative crystals. Note the preference for slow evaporation in polar protic solvents.
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), follow this specific protocol derived from successful structural elucidations of pyridazine derivatives.
Protocol A: Single Crystal Growth (Slow Evaporation)
Preparation: Dissolve 20 mg of the pyridazin-3-amine derivative in 2 mL of Methanol (HPLC grade) . If solubility is poor, add Dichloromethane (DCM) dropwise until clear.
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
Nucleation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.
Harvesting: Crystals typically appear within 3-7 days as colorless prisms or plates.
Protocol B: Data Collection & Refinement
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
Temperature: Cool to 100 K using a nitrogen stream (cryostream) to minimize thermal ellipsoids.
Radiation: Use Mo-K
( Å) for better resolution of the heavy-atom positions (if halogenated derivatives are used).
Refinement: Use SHELXL (Least Squares) within the OLEX2 GUI. Pay special attention to the hydrogen atoms on the amine group; locate them in the difference Fourier map rather than using a riding model to accurately determine H-bond geometry.
Structural Interaction Map (Signaling Pathway)
In drug development, the crystallographic data of pyridazin-3-amine is often used to model interactions with kinases. The diagram below illustrates how the crystal structure informs the biological mechanism (e.g., CDK-2 inhibition).
Figure 2: Mechanism of Action derived from crystallographic insights. The rigid pyridazine core positions the amine and ring nitrogen to mimic the Adenine ring of ATP.
References
Growing Science. "Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile." Current Chemistry Letters, 2013.
MDPI. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole." Molecules, 2023.[2]
ResearchGate. "Structure of Pyridazine at 100 K." Acta Crystallographica Section C, 2018.
NIH / PMC. "Crystal structure of 3-amino-1-propylpyridinium bromide." Acta Crystallographica Section E, 2014.
Matrix Fine Chemicals. "Pyridazin-3-amine Product Specifications & CAS Data."
Executive Summary & Chemical Profile N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a complex nitrogen-containing heterocyclic compound likely used as a pharmaceutical building block or research intermediate. Due t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a complex nitrogen-containing heterocyclic compound likely used as a pharmaceutical building block or research intermediate. Due to the absence of a globally standardized Safety Data Sheet (SDS) for this specific structural analog, this protocol derives safety and disposal mandates from its functional moieties: the pyridazine ring , the morpholine ring , and the secondary/tertiary amine structures.
Operational Directive: Treat this substance as a Toxic Organic Base with potential corrosivity and aquatic toxicity. Incineration is the only authorized disposal method to ensure complete destruction of the bioactive heterocyclic core.
Chemical Hazard Assessment (Structure-Activity Relationship)
Do not dispose of down drains.[1] Must be incinerated.
Ethyl-Amine Linkage
Irritant, Sensitizer
Avoid inhalation of dusts/vapors; use fume hood.[2]
Pre-Disposal Handling & Segregation
Before disposal, the waste must be characterized and segregated correctly to prevent incompatible reactions (e.g., mixing with strong acids or oxidizers).
Personal Protective Equipment (PPE) Matrix
Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if in solution outside a hood).
Skin: Nitrile rubber gloves (minimum 0.11 mm thickness) for incidental splash. Butyl rubber recommended for prolonged handling of concentrated solutions.
Eye: Chemical splash goggles. Safety glasses are insufficient for morpholine derivatives due to corrosive vapor potential.
Waste Stream Classification
Segregate this chemical into the following waste streams based on its physical state:
*Note: If dissolved in Chloroform or DCM, segregate into "Halogenated Solvent" waste.
Step-by-Step Disposal Procedure
Phase 1: Containment
Solid Waste:
Transfer solid residues into a screw-top High-Density Polyethylene (HDPE) container.
Do not use metal containers, as the amine functionality may corrode carbon steel or aluminum over time.
Double-bag the container in a clear polyethylene zip-lock bag to prevent secondary contamination.
Liquid Waste:
Ensure the pH of the solution is known. If strongly basic (pH > 10), verify the waste container material is compatible (HDPE is preferred over glass for high pH to prevent etching/breakage).
Fill container to 90% capacity only, leaving headspace for thermal expansion.
Phase 2: Labeling
Affix a hazardous waste tag with the following specific details to aid the disposal contractor:
Chemical Name: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up. Place waste in a sealed bag.
Liquid Spill: Absorb with an inert material (Vermiculite, dry sand, or commercial spill pads). Do not use sawdust (potential reaction with oxidizers if present).
Decontaminate: Clean the surface with a mild soap and water solution. Collect all rinsate as hazardous waste.
First Aid Response[1][2][4][5][6][7]
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][4][5][6][7][8] Morpholine derivatives can absorb through skin; monitor for systemic toxicity.
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[1][2][4][5][6][7][8][9] Seek immediate medical attention (risk of corneal damage).[6][9]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazin-3-amine (CAS 5469-70-5). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. Retrieved from [Link]